2-Methyl-4-oxopentanal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23260-39-1 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-methyl-4-oxopentanal |
InChI |
InChI=1S/C6H10O2/c1-5(4-7)3-6(2)8/h4-5H,3H2,1-2H3 |
InChI Key |
IDAHIBMEKOEBRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C=O |
Origin of Product |
United States |
Foundational & Exploratory
2-Methyl-4-oxopentanal chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-Methyl-4-oxopentanal, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is an organic compound that contains both an aldehyde and a ketone functional group.[1][2] Its bifunctional nature contributes to its unique reactivity.[1] The compound features a methyl group at the second carbon position and a carbonyl group at the fourth position.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 23260-39-1 | [1][3] |
| Molecular Formula | C6H10O2 | [1][3][4] |
| Molecular Weight | 114.14 g/mol | [1][3][4] |
| Exact Mass | 114.068079557 g/mol | [1][3][4] |
| Canonical SMILES | CC(CC(=O)C)C=O | [1][3] |
| InChI | InChI=1S/C6H10O2/c1-5(4-7)3-6(2)8/h4-5H,3H2,1-2H3 | [1][3] |
| InChIKey | IDAHIBMEKOEBRG-UHFFFAOYSA-N | [1] |
| XLogP3 | -0.1 | [1][3][4] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Heavy Atom Count | 8 | [1] |
| PSA | 34.14 Ų | |
| LogP | 0.80050 |
Chemical Structure
The structure of this compound consists of a five-carbon pentanal backbone with a methyl group substituted at the C-2 position and a ketone (oxo) group at the C-4 position.
Caption: Chemical structure of this compound.
Experimental Protocols: Synthesis
Several synthetic routes can produce this compound.[1] The following are generalized methodologies.
a) Aldol Condensation: This method involves the base-catalyzed reaction of acetaldehyde (B116499) with propionaldehyde (B47417).[1]
-
Reactants: Acetaldehyde, Propionaldehyde.
-
Catalyst: A suitable base (e.g., sodium hydroxide).
-
General Procedure:
-
A solution of the base in a suitable solvent (e.g., water or ethanol) is prepared and cooled.
-
A mixture of acetaldehyde and propionaldehyde is added dropwise to the cooled catalyst solution with constant stirring.
-
The reaction is allowed to proceed at a controlled temperature until completion.
-
The reaction mixture is then neutralized with an acid.
-
The product is extracted using an organic solvent, and the solvent is subsequently removed under reduced pressure.
-
Purification is typically achieved through distillation.
-
b) Oxidation of a Primary Alcohol: This synthesis starts with the corresponding primary alcohol, 2-methyl-4-oxopentan-1-ol.
-
Starting Material: 2-methyl-4-pentanol.
-
Oxidizing Agents: Potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4).[1]
-
General Procedure:
-
The alcohol is dissolved in a suitable solvent (e.g., acetone (B3395972) or dichloromethane).
-
The oxidizing agent is added portion-wise or as a solution to the alcohol at a controlled temperature, often in an ice bath to manage the exothermic reaction.
-
The mixture is stirred until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
-
The reaction is quenched, and the solid byproducts (e.g., manganese dioxide) are filtered off.
-
The filtrate is worked up by extraction and washing.
-
The final product is purified, typically by distillation.
-
Caption: Simplified synthesis pathways for this compound.
Reactivity and Chemical Reactions
The presence of both aldehyde and ketone functional groups makes this compound a reactive molecule capable of undergoing a variety of chemical transformations.[1]
-
Nucleophilic Addition: The electrophilic carbonyl carbons of both the aldehyde and ketone groups are susceptible to attack by nucleophiles, leading to the formation of alcohols or other derivatives.[1]
-
Condensation Reactions: It can react with amines to form imines or with alcohols to yield acetals.[1]
-
Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid using appropriate oxidizing agents.[1]
Applications
This compound serves as a valuable compound in several industrial and research areas.
-
Flavoring Agents: Due to its characteristic odor, it has potential applications in the food and fragrance industries.[1]
-
Chemical Intermediate: It is a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]
-
Research Chemical: Its reactivity makes it a subject of study in organic chemistry for investigating reaction mechanisms involving carbonyl compounds.[1] Interaction studies with biological molecules like proteins and nucleic acids are crucial for understanding its potential biochemical implications and toxicity.[1]
Safety and Handling
While a specific, detailed safety data sheet for this compound was not found in the provided search results, general precautions for handling volatile aldehydes and ketones should be observed. Similar compounds can cause skin and eye irritation and may be harmful if inhaled or ingested.[5] Therefore, it is recommended to handle this chemical in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Disclaimer: This guide is intended for informational purposes for a technical audience. All laboratory work should be conducted with a thorough understanding of the specific hazards of the chemicals involved and in accordance with institutional safety protocols.
References
- 1. Buy this compound | 23260-39-1 [smolecule.com]
- 2. Buy 2-Methyl-3-methylidene-4-oxopentanal (EVT-1176651) | 124186-14-7 [evitachem.com]
- 3. This compound | C6H10O2 | CID 13699909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R)-2-methyl-4-oxopentanal | C6H10O2 | CID 45085050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-4-oxopentanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Methyl-4-oxopentanal (C₆H₁₀O₂).[1][2] Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for aldehydes and ketones. Detailed experimental protocols for acquiring such data are also provided.
Compound Overview
This compound is a bifunctional organic molecule containing both an aldehyde and a ketone functional group. Its structure consists of a five-carbon chain with a methyl group at the second carbon, a carbonyl group at the fourth position (ketone), and a terminal aldehyde group.
Molecular Formula: C₆H₁₀O₂ Molecular Weight: 114.14 g/mol [1][3]
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from typical values for similar chemical environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.6 | Doublet | 1H | Aldehyde proton (-CHO) |
| ~2.8 | Multiplet | 1H | Methine proton (-CH(CH₃)-) |
| ~2.5 | Multiplet | 2H | Methylene protons (-CH₂-) |
| ~2.2 | Singlet | 3H | Methyl ketone protons (-C(O)CH₃) |
| ~1.1 | Doublet | 3H | Methyl protons (-CH(CH₃)-) |
Rationale: The aldehyde proton is expected to be highly deshielded, appearing far downfield between 9-10 ppm. Protons adjacent to carbonyl groups (α-protons) are also deshielded and typically appear in the 2.0-2.5 ppm range.
2.1.2. Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~208 | Ketone Carbonyl Carbon (-C=O) |
| ~202 | Aldehyde Carbonyl Carbon (-CHO) |
| ~50 | Methine Carbon (-CH(CH₃)-) |
| ~45 | Methylene Carbon (-CH₂-) |
| ~30 | Methyl Ketone Carbon (-C(O)CH₃) |
| ~15 | Methyl Carbon (-CH(CH₃)-) |
Rationale: Carbonyl carbons of aldehydes and ketones are characteristically found in the 190-220 ppm region of the ¹³C NMR spectrum.[4][5] Carbons bonded to electronegative oxygen atoms are deshielded and appear at lower fields.[5]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2850 | Medium-Strong | C-H stretch (alkane) |
| ~2850 & ~2750 | Medium (two bands) | C-H stretch (aldehyde) |
| ~1725 | Strong, Sharp | C=O stretch (ketone) |
| ~1720 | Strong, Sharp | C=O stretch (aldehyde) |
| ~1465 | Medium | C-H bend (methylene) |
| ~1375 | Medium | C-H bend (methyl) |
Rationale: The most prominent features in the IR spectrum of an aldehyde/ketone are the strong C=O stretching absorptions, typically found between 1660-1770 cm⁻¹.[6] Saturated aliphatic ketones and aldehydes usually show a C=O stretch around 1715-1725 cm⁻¹. The presence of two distinct carbonyl groups in this compound may result in two overlapping or a broadened C=O absorption band. Aldehydes also exhibit characteristic C-H stretching bands around 2850 and 2750 cm⁻¹.
Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)
| m/z | Possible Fragment |
| 114 | [M]⁺ (Molecular Ion) |
| 99 | [M - CH₃]⁺ |
| 85 | [M - CHO]⁺ |
| 71 | [M - C₃H₇]⁺ or [M - C(O)CH₃]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
| 29 | [CHO]⁺ |
Rationale: In electron ionization mass spectrometry, aldehydes and ketones often undergo α-cleavage and McLafferty rearrangement. For this compound, α-cleavage on either side of the ketone or aldehyde carbonyls would lead to characteristic fragments. The formation of the acylium ion [CH₃CO]⁺ with an m/z of 43 is expected to be a very stable and thus abundant fragment, likely representing the base peak.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-25 mg of the liquid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[7]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[7]
-
Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.[7]
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
The final solution height in the NMR tube should be approximately 4-5 cm.[7]
-
Cap the NMR tube securely.[8]
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.
-
Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Select the appropriate nucleus for detection (¹H or ¹³C).
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.
-
Tune and match the probe to the frequency of the nucleus being observed.
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence, relaxation delay).
-
Initiate data acquisition.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts of all signals.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Neat Liquid Film):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a volatile solvent like acetone (B3395972) and dry them thoroughly.[9]
-
Place one drop of the liquid sample onto the surface of one salt plate.[9]
-
Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates. Avoid introducing air bubbles.[10]
-
-
Instrument Setup:
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[9]
-
Close the sample compartment lid.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty beam path (or with clean salt plates).
-
Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Label the significant peaks with their corresponding wavenumbers.
-
Correlate the observed absorption bands with known functional group frequencies.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (using Electron Ionization):
-
Sample Introduction:
-
For a volatile liquid like this compound, direct injection or coupling with a gas chromatograph (GC-MS) is common.
-
If using GC-MS, a dilute solution of the sample in a volatile solvent is prepared and injected into the GC. The compound is vaporized and separated from the solvent and any impurities on the GC column before entering the mass spectrometer.
-
For direct injection, a small amount of the sample is introduced into the ion source, where it is vaporized by heating under vacuum.[11]
-
-
Ionization:
-
Mass Analysis:
-
The molecular ion and any fragment ions formed are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a signal proportional to their abundance is recorded.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. The most intense peak is designated as the base peak.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification of an unknown organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
References
- 1. This compound | C6H10O2 | CID 13699909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. (2R)-2-methyl-4-oxopentanal | C6H10O2 | CID 45085050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. sites.bu.edu [sites.bu.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
An In-depth Technical Guide to 2-Methyl-4-oxopentanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2-Methyl-4-oxopentanal, a bifunctional organic compound with applications as a versatile building block in chemical synthesis.
Chemical Identity and Properties
This compound is an organic compound that features both an aldehyde and a ketone functional group.[1] Its unique structure makes it a useful intermediate in various chemical reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental conditions and for computational modeling.
| Property | Value | Source |
| Molecular Formula | C6H10O2 | [1][2][3] |
| Molecular Weight | 114.14 g/mol | [1][2] |
| Exact Mass | 114.06800 Da | [3] |
| XLogP3 | -0.1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| PSA (Polar Surface Area) | 34.14 Ų | [3] |
| Canonical SMILES | CC(CC(=O)C)C=O | [1][4] |
| InChI Key | IDAHIBMEKOEBRG-UHFFFAOYSA-N | [1][3][4] |
Synthesis and Reactivity
This compound can be synthesized through several methods, primarily leveraging well-established organic reactions. Its bifunctional nature also dictates its reactivity, allowing for selective transformations.
Synthesis Methodologies
The primary routes for the synthesis of this compound include:
-
Aldol Condensation: This method involves the reaction of acetaldehyde (B116499) with propanal in the presence of a base to yield this compound.[1]
-
Oxidation of Alcohols: The oxidation of 2-methyl-4-pentanol using suitable oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can produce the target aldehyde.[1]
The following diagram illustrates a generalized workflow for the synthesis of this compound via Aldol Condensation.
Caption: Generalized workflow for the synthesis of this compound.
Chemical Reactivity
The chemical behavior of this compound is characterized by the reactivity of its aldehyde and ketone functional groups. Key reactions include:
-
Nucleophilic Addition: The carbonyl carbons are susceptible to nucleophilic attack, leading to the formation of alcohols and other derivatives.[1]
-
Condensation Reactions: It can react with amines or alcohols to form imines or acetals, respectively.[1]
-
Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid using appropriate oxidizing agents.[1]
Experimental Protocols
Protocol: Synthesis of 1-Benzyl-2-methylpyrrole from 4-Oxopentanal (B105764)
This protocol is adapted from a general procedure for Paal-Knorr pyrrole (B145914) synthesis.
Materials:
-
4-Oxopentanal (1.0 equivalent)
-
Benzylamine (B48309) (1.05 equivalents)
-
Glacial Acetic Acid
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-oxopentanal in glacial acetic acid.
-
Addition of Amine: Add benzylamine dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 100 °C and maintain for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the pure 1-benzyl-2-methylpyrrole.
Applications and Relevance in Drug Development
While this compound is not a known active pharmaceutical ingredient, its utility as a chemical intermediate makes it relevant to drug development professionals.[1] Its structural motifs can be found in more complex molecules, and its reactivity allows for the construction of diverse molecular scaffolds. For instance, the related compound 4-oxopentanal is a precursor for the synthesis of pyrroles, which are core structures in numerous pharmaceuticals.
The following diagram illustrates the logical relationship of this compound as a building block in synthetic chemistry.
Caption: Role of this compound as a synthetic precursor.
Safety Information
This compound is a flammable liquid and vapor. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames. It may cause skin and serious eye irritation, as well as respiratory irritation. The use of personal protective equipment, including gloves, safety goggles, and respiratory protection, is recommended. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to the Physical and Chemical Stability of 2-Methyl-4-oxopentanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of 2-Methyl-4-oxopentanal. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide integrates established principles of organic chemistry, data from analogous 1,4-dicarbonyl compounds, and standardized methodologies for stability testing. The information presented herein serves as a foundational resource for handling, storing, and analyzing this compound in a research and development setting.
Physical Properties
This compound is a dicarbonyl compound possessing both an aldehyde and a ketone functional group. Its physical properties are summarized in Table 1. These properties are crucial for its handling, formulation, and storage.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated 170-180 °C at 760 mmHg |
| Density | Estimated 0.95-1.05 g/cm³ |
| Solubility | Soluble in water and most organic solvents |
| Vapor Pressure | Not available |
Chemical Stability
The chemical stability of this compound is largely dictated by the reactivity of its aldehyde and ketone functional groups, and the 1,4-relationship between them. The primary pathway of chemical instability is intramolecular cyclization, particularly under acidic or basic conditions. Other potential degradation pathways include oxidation and polymerization.
This compound is susceptible to intramolecular cyclization, a reaction analogous to the Paal-Knorr synthesis, to form five-membered heterocyclic rings.[1][2] The reaction outcome is highly dependent on the pH of the environment.
-
Acidic Conditions: In the presence of an acid catalyst, the enol form of the ketone attacks the protonated aldehyde, leading to the formation of a furan (B31954) derivative through dehydration. For this compound, this would result in the formation of 2,5-dimethylfuran.[1][2]
-
Basic/Neutral Conditions with Amines: In the presence of primary amines or ammonia, this compound can undergo cyclization to form a pyrrole (B145914) derivative.[3] This proceeds through the formation of an enamine, followed by cyclization and dehydration.
The logical relationship for this pH-dependent cyclization is illustrated in the diagram below.
Caption: pH-Dependent Cyclization of this compound.
-
Thermal Stability: At elevated temperatures, this compound may be susceptible to thermal degradation. Potential degradation pathways for similar aldehydes include decarbonylation, aldol (B89426) condensation, and other complex radical reactions.
-
Photostability: Unsaturated 1,4-dicarbonyls are known to undergo photochemical degradation in the atmosphere.[4] Although this compound is a saturated dicarbonyl, the presence of two carbonyl groups suggests potential sensitivity to UV light, which could lead to the formation of radical species and subsequent degradation products.
Forced degradation studies are necessary to fully characterize the thermal and photolytic stability of this compound. Representative data from a hypothetical forced degradation study is presented in Table 2.
Table 2: Representative Data from a Forced Degradation Study of this compound
| Stress Condition | Duration | % Degradation (Hypothetical) | Major Degradation Product(s) (Predicted) |
| 0.1 M HCl at 60 °C | 24 hours | 25% | 2,5-Dimethylfuran |
| 0.1 M NaOH at 60 °C | 24 hours | 15% | Aldol condensation products, Polymer |
| 3% H₂O₂ at 25 °C | 24 hours | 10% | Oxidized products (e.g., carboxylic acids) |
| Thermal (80 °C) | 48 hours | 5% | Not determined |
| Photolytic (ICH Q1B) | 7 days | 8% | Not determined |
Note: The data in this table is hypothetical and intended for illustrative purposes. Actual stability will vary and must be determined experimentally.
Experimental Protocols
The following are detailed, representative protocols for conducting stability studies on this compound. These are based on standard pharmaceutical industry practices for forced degradation studies.[5][6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid in a sealed vial.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide (B78521) in a sealed vial.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water in a sealed vial.
-
-
Incubation: Place the vials in a constant temperature bath at 60 °C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 3.3).
-
Sample Preparation: Place a thin layer of this compound in a chemically inert, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Exposure: Place the samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, dissolve the samples in a suitable solvent and analyze them using a stability-indicating HPLC method. Compare the chromatograms of the exposed and control samples to identify any degradation products.
A reversed-phase HPLC method is generally suitable for the analysis of aldehydes and ketones.[7][8]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Example: Start with 95% A, decrease to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm. For higher sensitivity and specificity, especially for impurity profiling, mass spectrometric (MS) detection can be used.[8]
-
Injection Volume: 10 µL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
The general workflow for conducting a stability study is depicted in the following diagram.
Caption: Workflow for Stability Assessment.
Handling and Storage Recommendations
Given its potential for instability, the following handling and storage procedures are recommended for this compound:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. To prevent oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with strong acids, bases, oxidizing agents, and amines.
By understanding the physical properties and chemical stability profile of this compound, researchers can ensure its proper handling, storage, and use in scientific investigations, thereby maintaining the integrity of their experimental results.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. intra.cert.ucr.edu [intra.cert.ucr.edu]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Unraveling the Biological Profile of 2-Methyl-4-oxopentanal: A Technical Overview
For Immediate Release
Shanghai, China – December 22, 2025 – An in-depth review of available scientific literature reveals a significant gap in the understanding of the biological activity of 2-Methyl-4-oxopentanal. Despite its defined chemical structure, comprehensive data on its interactions with biological systems, including quantitative metrics of cytotoxicity, enzyme inhibition, and receptor binding, remains largely unavailable. This technical guide summarizes the current state of knowledge and highlights the critical need for further research to elucidate the pharmacological and toxicological profile of this compound.
Chemical Identity and Properties
This compound is a dicarbonyl compound with the molecular formula C₆H₁₀O₂.[1] Its structure features both an aldehyde and a ketone functional group. While its physical and chemical properties are documented, its biological effects are not well-characterized. The compound is noted for its potential application as a flavoring agent and as an intermediate in chemical synthesis.[2]
Known Biological Interactions: A Notable Void
Extensive searches of scientific databases for specific biological activities of this compound have yielded minimal results. General statements suggest potential reactivity with biological macromolecules such as proteins and nucleic acids, which could imply a basis for toxicity, but these claims are not substantiated with specific experimental data.[2] There is a conspicuous absence of quantitative data, such as IC₅₀ or EC₅₀ values, from cytotoxicity assays, enzyme inhibition studies, or receptor binding assays.
The Isomer of Interest: A Case of Mistaken Identity
A crucial point of clarification in the existing literature is the frequent confusion between this compound and its structural isomer, 4-methyl-2-oxopentanoic acid, also known as α-ketoisocaproic acid (KIC). KIC is a well-studied intermediate in the metabolic pathway of the branched-chain amino acid, leucine (B10760876). In stark contrast to this compound, the biological roles of KIC are extensively documented.
Metabolic Significance of 4-Methyl-2-oxopentanoic Acid (KIC)
4-Methyl-2-oxopentanoic acid is a key metabolite in leucine catabolism.[3] This pathway is vital for energy production and the synthesis of other biomolecules.[3] The conversion of leucine to KIC is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferases.[3] Subsequently, KIC undergoes irreversible oxidative decarboxylation, a rate-limiting step in branched-chain amino acid catabolism.[3]
To visually represent the established metabolic context of the isomer, the following diagram illustrates the initial steps of the leucine catabolism pathway.
Caption: Reversible transamination of Leucine to 4-Methyl-2-oxopentanoic Acid.
Future Directions and Research Imperatives
The current body of scientific literature does not provide the necessary data to construct a detailed profile of the biological activity of this compound. To address this knowledge gap and enable a comprehensive risk-benefit assessment for its use in various industries, the following experimental investigations are imperative:
-
In Vitro Cytotoxicity Studies: Determination of the cytotoxic effects of this compound on a panel of representative human cell lines to ascertain its potential toxicity and establish IC₅₀ values. A suggested experimental workflow is outlined below.
Caption: Proposed workflow for in vitro cytotoxicity assessment.
-
Enzyme Inhibition Assays: Screening against a broad range of enzymes, particularly those involved in key metabolic and signaling pathways, to identify potential inhibitory activities.
-
Receptor Binding Assays: Evaluation of the binding affinity of this compound for a panel of common G-protein coupled receptors, nuclear receptors, and ion channels.
-
Metabolic Stability and Metabolite Identification: Investigation into the metabolic fate of this compound in liver microsomes or hepatocytes to understand its biotransformation and identify potentially active or toxic metabolites.
Conclusion
References
An In-depth Technical Guide to the Reactivity of 2-Methyl-4-oxopentanal with Common Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-oxopentanal is a bifunctional organic compound featuring both an aldehyde and a ketone functional group. This unique structural arrangement imparts a diverse and valuable reactivity profile, making it a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds and other complex molecular architectures relevant to the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common laboratory reagents, supported by experimental protocols, quantitative data, and mechanistic visualizations.
Core Reactivity Principles
The reactivity of this compound is governed by the distinct electrophilic nature of its two carbonyl groups. The aldehyde carbonyl is generally more susceptible to nucleophilic attack than the ketone carbonyl due to reduced steric hindrance and the absence of an electron-donating alkyl group. This differential reactivity allows for selective transformations under carefully controlled conditions. Key reaction types include intramolecular aldol (B89426) condensation, reactions with nitrogen nucleophiles (Paal-Knorr synthesis), oxidation, reduction, and reactions with organometallic reagents.
Intramolecular Aldol Condensation
Under basic conditions, this compound readily undergoes an intramolecular aldol condensation to form a five-membered ring. The reaction proceeds via the formation of an enolate at the alpha-carbon of the ketone, which then acts as a nucleophile, attacking the electrophilic aldehyde carbonyl. Subsequent dehydration of the resulting aldol addition product yields the α,β-unsaturated cyclic ketone, 3-methylcyclopent-2-en-1-one. This transformation is a thermodynamically favorable process, driven by the formation of a stable five-membered ring.[2][3]
Reaction Pathway
Caption: Intramolecular aldol condensation of this compound.
Experimental Protocol: Asymmetric Intramolecular Aldol Cyclization of 4-Oxopentanal (B105764)
This protocol for the analogous 4-oxopentanal demonstrates a method to achieve an asymmetric synthesis of the cyclopentenone ring system using an organocatalyst.
Materials:
-
4-Oxopentanal (≥95%)
-
(S)-Proline (99%)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography (230-400 mesh)
Procedure:
-
To a flame-dried 25 mL round-bottom flask containing a magnetic stir bar, add 4-oxopentanal (1.00 g, 10.0 mmol).
-
Dissolve the 4-oxopentanal in anhydrous DMSO (10 mL).
-
To this solution, add (S)-proline (115 mg, 1.0 mmol, 10 mol%).
-
Seal the flask and stir the reaction mixture at room temperature (20-25 °C) for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 3-hydroxy-3-methylcyclopentan-1-one.[4]
Quantitative Data
| Product | Reagents | Conditions | Yield |
| 4,4-dimethylcyclopent-2-en-1-one | 2,2-dimethyl-4-oxopentanal, NaOH, H₂O | Heat | N/A |
| Chiral 3-hydroxy-3-methylcyclopentan-1-one | 4-Oxopentanal, (S)-Proline, DMSO | Room Temperature, 24-48h | High |
Spectroscopic Data for 3-Methylcyclopent-2-en-1-one
| Technique | Key Signals |
| ¹H NMR | Predicted peaks would include signals for the methyl group, the methylene (B1212753) protons in the ring, and a vinyl proton. |
| ¹³C NMR | Predicted peaks would include signals for the carbonyl carbon, the two olefinic carbons, the methyl carbon, and the methylene carbons. |
| IR | Characteristic absorptions for a conjugated ketone (C=O stretch around 1700 cm⁻¹) and C=C stretch. |
| MS | Molecular ion peak corresponding to the mass of 3-methylcyclopent-2-en-1-one (96.13 g/mol ).[5] |
Reaction with Nitrogen Nucleophiles: Paal-Knorr Pyrrole (B145914) Synthesis
This compound serves as a 1,4-dicarbonyl compound in the Paal-Knorr synthesis of pyrroles.[5][6] Reaction with a primary amine or ammonia (B1221849) leads to the formation of a substituted pyrrole. The reaction proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and dehydration to yield the aromatic pyrrole ring.[7] For example, the reaction with methylamine (B109427) is expected to produce 1,2,5-trimethylpyrrole.
Reaction Pathway
Caption: Paal-Knorr synthesis of a substituted pyrrole.
Experimental Protocol: General Paal-Knorr Pyrrole Synthesis
This general protocol can be adapted for the reaction of this compound with a primary amine.
Materials:
-
1,4-Dicarbonyl compound (e.g., this compound) (1.0 equiv)
-
Primary amine (e.g., methylamine) (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Optional catalyst (e.g., Acetic Acid, Iodine)
Procedure:
-
In a suitable reaction vessel, combine the 1,4-dicarbonyl compound and the primary amine.
-
Add the chosen solvent and catalyst, if required.
-
Heat the mixture (conventional heating or microwave irradiation). For example, irradiate at 120-150 °C for 2-10 minutes in a microwave reactor.
-
After completion, cool the reaction to room temperature.
-
Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[8]
Spectroscopic Data for 1,2-Dimethylpyrrole
| Technique | Key Signals |
| ¹H NMR | Signals for the two methyl groups and the three protons on the pyrrole ring. |
| ¹³C NMR | Signals for the two methyl carbons and the four carbons of the pyrrole ring. |
| IR | Characteristic absorptions for C-H and C-N bonds within the aromatic ring. |
| MS | Molecular ion peak at m/z = 95.14.[1] |
Oxidation Reactions
The aldehyde functional group in this compound can be selectively oxidized to a carboxylic acid without affecting the ketone group using mild oxidizing agents. Tollens' reagent ([Ag(NH₃)₂]⁺) is a classic example of a reagent that achieves this selective oxidation. A positive Tollens' test, indicated by the formation of a silver mirror, confirms the presence of the aldehyde.
Reaction Pathway
Caption: Selective oxidation of this compound.
Experimental Protocol: General Tollens' Test
Preparation of Tollens' Reagent:
-
In a clean test tube, add a few drops of aqueous silver nitrate (B79036) solution.
-
Add a drop of aqueous sodium hydroxide (B78521) to form a precipitate of silver oxide.
-
Add aqueous ammonia dropwise with shaking until the precipitate just dissolves.
Procedure:
-
Add a small amount of this compound to the freshly prepared Tollens' reagent.
-
Gently warm the mixture in a water bath.
-
A positive test is the formation of a silver mirror on the inner surface of the test tube.[9][10]
Reduction Reactions
Both the aldehyde and ketone carbonyl groups in this compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reaction typically yields 2-methylpentane-1,4-diol. The aldehyde is generally more reactive and will be reduced faster than the ketone.
Reaction Pathway
Caption: Reduction of this compound.
Experimental Protocol: General Reduction with NaBH₄
Materials:
-
This compound (1 eq.)
-
Sodium borohydride (NaBH₄) (typically 1-2 eq.)
-
Solvent (e.g., Methanol, Ethanol, THF)
-
Aqueous acid (for workup, e.g., dilute HCl)
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction flask and cool in an ice bath.
-
Slowly add NaBH₄ in portions to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and slowly add aqueous acid to quench the excess NaBH₄ and hydrolyze the borate (B1201080) esters.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the crude diol.
Quantitative Data
| Product | Reagents | Conditions | Yield |
| Corresponding Alcohols | Aldehydes/Ketones, NaBH₄ | THF-H₂O, Room Temperature | 91-97% |
Note: The provided yield is for a general reduction of carbonyl compounds and may vary for this compound.[13]
Spectroscopic Data for 2-Methylpentane-1,4-diol
| Technique | Key Signals |
| ¹H NMR | Complex spectrum due to diastereomers. Expect signals for the methyl groups, methylene protons, and the protons attached to the carbon-bearing hydroxyl groups. |
| ¹³C NMR | Signals for the six distinct carbon atoms. |
| IR | A broad O-H stretch around 3600-3200 cm⁻¹, C-H stretches around 2960-2850 cm⁻¹, and a C-O stretch around 1150-1050 cm⁻¹.[1] |
| MS | Molecular ion peak may be weak or absent. Fragmentation patterns would be indicative of the diol structure. |
Reactions with Organometallic Reagents
Grignard Reactions
Grignard reagents (R-MgX) are potent nucleophiles that readily add to both aldehydes and ketones. Due to the higher reactivity of the aldehyde, the addition of one equivalent of a Grignard reagent to this compound at low temperatures would be expected to selectively form a secondary alcohol at the C1 position. The use of excess Grignard reagent would likely lead to the addition at both carbonyl groups, forming a diol with a tertiary alcohol at the C4 position. The selectivity can be influenced by the steric bulk of the Grignard reagent and the reaction conditions.[14]
Wittig Reactions
The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes and ketones. Reaction of this compound with a phosphorus ylide (Wittig reagent) can lead to olefination at either the aldehyde or ketone position. The more reactive aldehyde is the preferred site of attack, especially with non-stabilized ylides. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would selectively convert the aldehyde group to a vinyl group.
Reaction Selectivity Workflow
Caption: Selectivity in organometallic reactions.
Conclusion
This compound is a valuable and reactive synthetic intermediate. Its bifunctional nature allows for a wide range of transformations, with a notable propensity for intramolecular cyclization and selective reactions at the more reactive aldehyde position. This guide provides a foundational understanding of its reactivity with common reagents, offering researchers and drug development professionals the necessary information to effectively utilize this versatile building block in their synthetic endeavors. Further exploration of reaction conditions can unlock even greater control over the selectivity and outcome of these transformations, paving the way for the efficient synthesis of novel and complex molecules.
References
- 1. 2-Methylpentane-1,4-diol | C6H14O2 | CAS 6287-17-8 [benchchem.com]
- 2. magritek.com [magritek.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-Methylpentane-1,4-diol | C6H14O2 | CID 222516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
- 13. Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
Review of literature on 2-Methyl-4-oxopentanal
An In-depth Technical Guide to 2-Methyl-4-oxopentanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional organic molecule containing both an aldehyde and a ketone group. This dual reactivity makes it a versatile compound in organic synthesis and a molecule of interest in the study of biological processes, particularly in the context of dicarbonyl stress and the Maillard reaction. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical properties, synthesis, and known biological interactions. Due to the limited availability of specific experimental data for this compound in the reviewed literature, representative protocols and data for closely related analogs are presented to provide practical guidance.
Chemical and Physical Properties
This compound, with the molecular formula C₆H₁₀O₂, has a molecular weight of 114.14 g/mol .[1][2][3] Its structure features a methyl group at the second carbon and a carbonyl group at the fourth position, conferring unique reactivity.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | --INVALID-LINK-- |
| Molecular Weight | 114.14 g/mol | [1][2][3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 23260-39-1 | [1] |
| Canonical SMILES | CC(CC(=O)C)C=O | [1] |
| InChI Key | IDAHIBMEKOEBRG-UHFFFAOYSA-N | [1][3] |
| XLogP3-AA (Computed) | -0.1 | --INVALID-LINK-- |
Synthesis of this compound
Oxidation of 2-Methyl-4-pentanol
A common and effective method for the synthesis of aldehydes is the oxidation of primary alcohols.[2] 2-Methyl-4-pentanol can be oxidized to this compound using a variety of oxidizing agents. A well-established protocol for the selective oxidation of primary alcohols to aldehydes is the use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl).
Representative Experimental Protocol (based on the oxidation of a similar primary alcohol): [4]
-
Materials: 2-Methyl-4-pentanol, 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), Potassium bromide (KBr), Dichloromethane (CH₂Cl₂), Aqueous sodium hypochlorite (NaOCl), Hydrochloric acid (HCl), Potassium iodide (KI), Sodium thiosulfate (B1220275) (Na₂S₂O₃), Anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Methyl-4-pentanol and a catalytic amount of TEMPO in dichloromethane.
-
Add an aqueous solution of potassium bromide.
-
Cool the vigorously stirred mixture in an ice-salt bath.
-
Slowly add an aqueous solution of sodium hypochlorite, maintaining the temperature between 10 and 15°C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, separate the organic phase. Extract the aqueous phase with dichloromethane.
-
Combine the organic extracts and wash sequentially with an acidic solution of potassium iodide, an aqueous solution of sodium thiosulfate, and water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
-
Expected Yield: Based on similar oxidations of primary alcohols, yields in the range of 80-90% can be anticipated.[4]
Aldol Condensation
Aldol condensation is another viable route for the synthesis of this compound. This would involve the reaction of acetaldehyde (B116499) and propionaldehyde (B47417) in the presence of a base.[2]
Conceptual Experimental Workflow:
Caption: Conceptual workflow for the synthesis of this compound via Aldol Condensation.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed literature. However, the expected spectral features can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aldehyde (-CHO) | 9.5 - 10.0 ppm (doublet) |
| Methyl ketone (-COCH₃) | ~2.1 ppm (singlet) | |
| Aliphatic protons | 1.0 - 3.0 ppm | |
| ¹³C NMR | Aldehyde Carbonyl | ~200 ppm |
| Ketone Carbonyl | >205 ppm | |
| Aliphatic carbons | 10 - 50 ppm | |
| IR Spectroscopy | Aldehyde C-H stretch | ~2720 and ~2820 cm⁻¹ |
| C=O stretch (aldehyde & ketone) | 1700 - 1740 cm⁻¹ (two distinct peaks expected) | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 114.0681 |
Biological Activity and Signaling Pathways
Dicarbonyl compounds, including this compound, are known to be reactive towards biological nucleophiles such as the side chains of amino acids in proteins. This reactivity is the basis for their biological effects, which are often associated with "carbonyl stress."
Activation of the TRPA1 Ion Channel
A significant biological activity of dicarbonyl compounds is their ability to activate the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a non-selective cation channel primarily expressed in nociceptive sensory neurons.[5][6][7] Activation of TRPA1 leads to an influx of Ca²⁺, which triggers the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP), contributing to neurogenic inflammation and the sensation of pain.[5] The activation of TRPA1 by electrophilic compounds like dicarbonyls is thought to occur through the covalent modification of cysteine residues in the N-terminal ankyrin repeat domain of the channel.[7][8]
Caption: Activation of the TRPA1 ion channel by this compound.
Role in the Maillard Reaction and Strecker Degradation
The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, and is responsible for the browning and flavor of many foods.[2] Dicarbonyl compounds are key intermediates in the Maillard reaction. They can react with amino acids in a process called the Strecker degradation, which leads to the formation of Strecker aldehydes (which contribute to aroma) and aminoketones.[9][10][11]
Caption: The Strecker degradation pathway involving this compound.
Conclusion
This compound is a dicarbonyl compound with significant potential in synthetic chemistry and notable biological reactivity. While detailed experimental data for this specific molecule is sparse in the current literature, its structural similarity to other well-studied dicarbonyls allows for the extrapolation of its likely chemical and biological properties. Its role as a potential activator of the TRPA1 ion channel and its involvement in the Maillard reaction highlight areas for future research, particularly in the fields of sensory science, toxicology, and drug development. Further studies are warranted to fully elucidate the synthesis, spectroscopic characteristics, and biological signaling pathways associated with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 23260-39-1 [smolecule.com]
- 3. This compound | C6H10O2 | CID 13699909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines - Watch Related Videos [visualize.jove.com]
- 9. Recent Advances in the Chemistry of Strecker Degradation and Amadori Rearrangement: Implications to Aroma and Color Formation [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
2-Methyl-4-oxopentanal solubility in different solvents
An In-depth Technical Guide to the Solubility of 2-Methyl-4-oxopentanal
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, in particular, is a critical parameter that influences reaction kinetics, purification processes, formulation, and bioavailability. This guide provides a detailed overview of the solubility profile of this compound, its underlying chemical principles, and standardized protocols for its determination.
Chemical Profile of this compound
This compound is an organic compound with the molecular formula C₆H₁₀O₂.[1][2] Its structure is characterized by the presence of two key functional groups: an aldehyde and a ketone.[2] This dual functionality, combined with a six-carbon backbone, dictates its polarity and solubility behavior. The presence of two carbonyl groups (C=O) makes the molecule polar and capable of acting as a hydrogen bond acceptor. However, the hydrocarbon portion of the molecule contributes nonpolar characteristics.
This bifunctional nature suggests a nuanced solubility profile. The principle of "like dissolves like" predicts that this compound will exhibit miscibility with a range of organic solvents of similar polarity and will have limited solubility in highly nonpolar or highly polar solvents like water.[3]
Predicted Solubility Data
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The two polar carbonyl groups allow for some interaction with water, but the six-carbon backbone limits overall solubility. |
| Ethanol | Soluble | Ethanol is a polar protic solvent that can engage in hydrogen bonding and has a hydrocarbon chain, making it a good solvent for moderately polar compounds. | |
| Methanol | Soluble | Similar to ethanol, methanol's polarity and ability to hydrogen bond facilitate the dissolution of polar molecules. | |
| Polar Aprotic | Acetone | Soluble | Acetone is a polar aprotic solvent with a carbonyl group, making it structurally similar and highly compatible. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Acetonitrile | Soluble | Acetonitrile's polarity is sufficient to dissolve molecules with polar functional groups. | |
| Nonpolar | Hexane (B92381) | Insoluble | As a nonpolar alkane, hexane is a poor solvent for polar compounds containing aldehyde and ketone groups.[3] |
| Toluene | Partially Soluble | Toluene is an aromatic, nonpolar solvent; some solubility may be observed due to van der Waals interactions. | |
| Diethyl Ether | Soluble | Diethyl ether has a slight polarity and is an effective solvent for many organic compounds that are not soluble in nonpolar alkanes. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the qualitative determination of solubility, adapted from standard laboratory procedures.[4][5][6] This workflow is designed to classify an unknown compound based on its solubility in water, acidic, and basic solutions.
Materials:
-
Test compound (this compound)
-
Small test tubes or vials
-
Graduated cylinders or pipettes
-
Vortex mixer or stirring rod
-
Solvents: Distilled water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), concentrated H₂SO₄
Procedure:
-
Water Solubility Test:
-
Place approximately 20-30 mg of this compound into a small test tube.[4]
-
Add 1 mL of distilled water in small portions.
-
After each addition, shake the tube vigorously or vortex for 30-60 seconds.[4][5]
-
Observe closely to determine if the compound dissolves completely. If it dissolves, the compound is classified as water-soluble.
-
If the compound is water-soluble, the pH of the solution can be tested with litmus (B1172312) or pH paper to check for acidic or basic properties.[6]
-
-
Aqueous Base Solubility (for water-insoluble compounds):
-
If the compound was insoluble in water, use a fresh sample (20-30 mg).
-
Add 1 mL of 5% NaOH solution and shake vigorously.[6]
-
Solubility in 5% NaOH indicates the presence of an acidic functional group.
-
If soluble in NaOH, repeat the test with a fresh sample using 5% NaHCO₃. Solubility in this weaker base suggests a strongly acidic functional group, such as a carboxylic acid.[6]
-
-
Aqueous Acid Solubility (for water-insoluble compounds):
-
If the compound was insoluble in water and aqueous base, use a fresh sample (20-30 mg).
-
Add 1 mL of 5% HCl solution and shake vigorously.[4]
-
Solubility in dilute acid suggests the presence of a basic functional group, most commonly an amine.
-
-
Concentrated Acid Solubility:
-
If the compound is insoluble in water, dilute acid, and dilute base, its solubility in cold, concentrated sulfuric acid can be tested.
-
Add approximately 20-30 mg of the compound to 1 mL of cold, concentrated H₂SO₄.
-
A positive result (dissolution, color change) suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or an unsaturated hydrocarbon.[6]
-
Visualization of Experimental Workflow
The logical progression of the solubility testing protocol can be visualized as a flowchart. This diagram outlines the decision-making process for classifying an organic compound based on its solubility characteristics.
Caption: Workflow for the qualitative solubility analysis of an organic compound.
References
Methodological & Application
Synthesis of 2-Methyl-4-oxopentanal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-oxopentanal is a bifunctional organic compound containing both an aldehyde and a ketone functional group. This structure makes it a versatile intermediate in organic synthesis, particularly in the construction of cyclic compounds and other complex molecular architectures relevant to pharmaceutical and agrochemical research. Its potential applications include serving as a key building block in the synthesis of heterocyclic compounds and as a precursor in Robinson annulation reactions for the formation of six-membered rings.
This document outlines the most plausible theoretical synthesis methods for this compound and provides a conceptual framework for developing a laboratory protocol. However, it must be emphasized that the following sections are based on established chemical reactions rather than on previously published, specific syntheses of this target molecule. Experimental validation and optimization would be required to implement these methods successfully in a laboratory setting.
Proposed Synthetic Pathways
Two primary retrosynthetic disconnections suggest the most viable routes to this compound: a Michael addition and the oxidation of a corresponding alcohol.
1. Michael Addition of Acetone (B3395972) to Methacrolein (B123484)
A logical and direct approach to this compound is the Michael addition of acetone to methacrolein. In this reaction, the enolate of acetone acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated aldehyde, methacrolein. This reaction can be catalyzed by either a base or an acid.
-
Base-Catalyzed Michael Addition: A suitable base (e.g., sodium ethoxide, potassium tert-butoxide) would be used to deprotonate acetone, forming the enolate. This enolate would then add to methacrolein in a conjugate fashion. Careful control of reaction conditions, such as temperature and reaction time, would be crucial to favor the Michael adduct and minimize potential side reactions like self-condensation of acetone or polymerization of methacrolein.
-
Acid-Catalyzed Michael Addition: An acid catalyst (e.g., a Lewis acid or a Brønsted acid) could also be employed. In this case, the acid would activate the methacrolein towards nucleophilic attack by the enol form of acetone.
2. Oxidation of 2-Methyl-4-hydroxypentanal
A second plausible route involves the selective oxidation of the secondary alcohol in 2-Methyl-4-hydroxypentanal to a ketone. The starting alcohol could potentially be synthesized through various methods, such as the reduction of a corresponding ester or acid. The oxidation step would require a chemoselective oxidizing agent that would convert the secondary alcohol to a ketone without affecting the aldehyde functionality. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol could be suitable for this transformation.
Conceptual Experimental Protocols
The following are conceptual protocols for the proposed synthesis of this compound. These protocols are intended as a starting point for experimental design and will require optimization.
Method 1: Base-Catalyzed Michael Addition (Conceptual)
Objective: To synthesize this compound via the Michael addition of acetone to methacrolein using a base catalyst.
Materials:
-
Acetone (anhydrous)
-
Methacrolein (freshly distilled, inhibitor removed)
-
Sodium ethoxide (or other suitable base)
-
Anhydrous ethanol (B145695) (or other suitable solvent)
-
Hydrochloric acid (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with a solution of sodium ethoxide in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of acetone in anhydrous ethanol dropwise to the cooled base solution while stirring.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation.
-
Add a solution of freshly distilled methacrolein in anhydrous ethanol dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of dilute hydrochloric acid until the solution is neutral.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Method 2: Oxidation of 2-Methyl-4-hydroxypentanal (Conceptual)
Objective: To synthesize this compound by the oxidation of 2-Methyl-4-hydroxypentanal.
Materials:
-
2-Methyl-4-hydroxypentanal
-
Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Standard laboratory glassware
Procedure (using PCC):
-
Set up a round-bottom flask with a magnetic stirrer.
-
Suspend pyridinium chlorochromate (PCC) in anhydrous dichloromethane (DCM).
-
To this suspension, add a solution of 2-Methyl-4-hydroxypentanal in anhydrous DCM in one portion.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data Summary
As no specific experimental data for the synthesis of this compound has been found in the literature, a table of quantitative data cannot be provided. The successful implementation of the conceptual protocols described above would require the systematic collection of data, including:
-
Reactant quantities and molar ratios
-
Reaction temperature and time
-
Yield of crude and purified product
-
Product purity (determined by GC or NMR)
-
Spectroscopic data for product characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry)
Logical Workflow Diagram
The following diagram illustrates the conceptual workflow for the synthesis and purification of this compound via the Michael addition route.
Application Notes and Protocols for the Analytical Detection of 2-Methyl-4-oxopentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-oxopentanal is a dicarbonyl compound that possesses both an aldehyde and a ketone functional group.[1] Such reactive carbonyl species are often subjects of interest in various fields, including atmospheric chemistry, food science, and biomedical research, particularly in studies related to oxidative stress and as intermediates in chemical synthesis.[1][2] Due to their reactive nature, the accurate and sensitive detection of dicarbonyl compounds like this compound in complex matrices requires robust analytical methodologies.
This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). As specific quantitative performance data for this compound is not extensively available in published literature, the provided tables serve as templates for summarizing data generated using the described protocols. The methodologies are based on established procedures for similar carbonyl compounds.
Analytical Techniques
The two primary methods for the analysis of this compound are GC-MS and HPLC-UV. Both techniques typically require a derivatization step to enhance the stability, volatility (for GC-MS), and detectability of the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity. For carbonyl compounds, derivatization with agents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is common to create a more volatile and thermally stable derivative suitable for gas chromatography.[3]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a cost-effective and widely accessible method. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) creates a hydrazone derivative that is highly responsive to UV detection.[2]
Quantitative Data Summary
The following tables are templates for summarizing the quantitative data for the analysis of this compound. Researchers should populate these tables with their own experimental data upon method validation.
Table 1: GC-MS with PFBHA Derivatization - Performance Characteristics
| Parameter | Expected Performance |
| Limit of Detection (LOD) | Sub-ppb to low ppb range |
| Limit of Quantitation (LOQ) | Low ppb range |
| Linearity (R²) | >0.99 |
| Accuracy (% Recovery) | 90-110% |
| Precision (%RSD) | <15% |
Table 2: HPLC-UV with DNPH Derivatization - Performance Characteristics
| Parameter | Expected Performance |
| Limit of Detection (LOD) | ~0.1 ppm |
| Limit of Quantitation (LOQ) | ~0.33 ppm |
| Linearity (R²) | >0.99 |
| Accuracy (% Recovery) | 90-110% |
| Precision (%RSD) | <15% |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound with PFBHA Derivatization
This protocol is adapted from established methods for the analysis of carbonyl compounds.[3][4]
Materials:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Internal standard (e.g., a deuterated analogue)
-
Organic solvent (e.g., Hexane (B92381), Dichloromethane)
-
Reagent water
-
Sodium sulfate
-
pH 4 buffer
-
GC-MS system with a non-polar capillary column (e.g., DB-5ms)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by serial dilution.
-
For biological samples, perform a protein precipitation step (e.g., with ice-cold acetonitrile) followed by centrifugation. Use the supernatant for derivatization.
-
-
Derivatization:
-
To 1 mL of sample or standard, add an appropriate amount of internal standard.
-
Adjust the pH of the solution to approximately 4.
-
Add 100 µL of a 25 mg/mL solution of PFBHA in a suitable buffer.
-
Incubate the mixture at 60°C for 30 minutes.
-
-
Extraction:
-
Cool the sample to room temperature.
-
Add 1 mL of hexane and vortex vigorously for 2 minutes to extract the PFBHA-oxime derivatives.
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean vial.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 60°C, ramp to 280°C.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Use Selected Ion Monitoring (SIM) of characteristic ions for the this compound-PFBHA derivative for quantification.
-
Protocol 2: HPLC-UV Analysis of this compound with DNPH Derivatization
This protocol is based on standard methods for carbonyl analysis using DNPH.[2]
Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.1% w/v in acetonitrile (B52724) with 1% v/v phosphoric acid)
-
Internal standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hexane
-
Potassium hydroxide (B78521) solution (1 M)
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Create a series of calibration standards by serial dilution.
-
For biological samples, perform protein precipitation as described in the GC-MS protocol.
-
-
Derivatization:
-
To 1 mL of sample or standard, add an appropriate amount of internal standard.
-
Add 500 µL of the DNPH solution.
-
Vortex the mixture and incubate at room temperature for 1 hour in the dark.
-
Stop the reaction by adding 200 µL of 1 M potassium hydroxide.
-
-
Extraction:
-
Add 2 mL of hexane and vortex for 2 minutes to extract the DNPH derivatives.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
-
Visualizations
References
Application Notes and Protocols for 2-Methyl-4-oxopentanal in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Methyl-4-oxopentanal as a versatile precursor in organic synthesis. This bifunctional molecule, containing both an aldehyde and a ketone, serves as a valuable building block for the construction of a variety of carbocyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. This document details the primary synthetic transformations of this compound, including the Paal-Knorr synthesis of five-membered heterocycles and intramolecular aldol (B89426) condensation to form cyclopentenones. While specific experimental data for this compound is limited in readily available literature, this guide provides detailed protocols for closely related analogues to serve as a strong foundation for reaction design and optimization.
Paal-Knorr Synthesis of Five-Membered Heterocycles
The Paal-Knorr synthesis is a cornerstone reaction for the formation of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1][2][3][4] this compound is an ideal substrate for this transformation, leading to 3,4-dimethyl-substituted heterocycles.
Synthesis of 3,4-Dimethylfurans
The acid-catalyzed cyclization of 1,4-dicarbonyl compounds is a primary method for the synthesis of furans.[5] The reaction proceeds via protonation of one carbonyl, followed by enolization and intramolecular nucleophilic attack, and subsequent dehydration to yield the aromatic furan (B31954) ring.[2]
General Reaction Scheme:
Caption: Paal-Knorr furan synthesis from this compound.
Experimental Protocol (Representative for 1,4-Dicarbonyls):
-
Materials: 1,4-dicarbonyl compound (1.0 eq), protic acid (e.g., p-toluenesulfonic acid, 0.1 eq) or a dehydrating agent (e.g., phosphorus pentoxide), and an anhydrous solvent (e.g., toluene).
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 1,4-dicarbonyl compound and the solvent.
-
Add the acid catalyst to the solution.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hexane-2,5-dione | p-TsOH | Toluene | Reflux | 2-4 | >85 |
| 1-Phenyl-1,4-pentanedione | H₂SO₄ | Toluene | Reflux | 2-24 | 70-95 |
Table 1. Representative conditions for Paal-Knorr furan synthesis.[6]
Synthesis of 3,4-Dimethylpyrroles
The reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) source yields substituted pyrroles.[3][4] The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration.[2][3]
General Reaction Scheme:
Caption: Paal-Knorr pyrrole (B145914) synthesis.
Experimental Protocol (Representative for 1,4-Dicarbonyls):
-
Materials: 1,4-dicarbonyl compound (1.0 eq), primary amine (1.0-1.2 eq) or ammonium (B1175870) acetate, and a solvent (e.g., ethanol, acetic acid).
-
Procedure:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound in the chosen solvent.
-
Add the primary amine or ammonia source to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
The residue can be taken up in an organic solvent and washed with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
-
| Starting Material | Amine | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hexane-2,5-dione | Aniline | Acetic Acid | 118 | 1 | 90 |
| Hexane-2,5-dione | Benzylamine | Ethanol | Reflux | 2 | 85 |
Table 2. Representative conditions for Paal-Knorr pyrrole synthesis.
Synthesis of 3,4-Dimethylthiophenes
Thiophenes can be synthesized from 1,4-dicarbonyl compounds using a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide.[2][7]
General Reaction Scheme:
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. rroij.com [rroij.com]
Application Notes and Protocols for the Purification of 2-Methyl-4-oxopentanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 2-Methyl-4-oxopentanal, a dicarbonyl compound with applications as a versatile building block in organic synthesis. The purification protocol described herein is designed for post-synthesis workup, yielding a high-purity product suitable for subsequent chemical transformations. The protocol includes a liquid-liquid extraction followed by fractional distillation. Additionally, this document outlines a standard method for purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a bifunctional organic molecule containing both an aldehyde and a ketone functional group. This structural feature makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds and other complex molecular architectures. The synthesis of this compound is typically achieved through a base-catalyzed aldol (B89426) condensation between acetaldehyde (B116499) and acetone. The crude product from this reaction often contains unreacted starting materials, catalyst, and side-products, necessitating an effective purification strategy to achieve high purity. This protocol details a robust procedure for the isolation and purification of this compound.
Data Presentation
A summary of the key physical properties and expected outcomes of the purification of this compound is presented in Table 1.
Table 1: Physical Properties and Purification Metrics for this compound
| Parameter | Value |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point (estimated) | 140-145 °C at 760 mmHg |
| Expected Yield (after purification) | 60-75% |
| Expected Purity (by GC-MS) | >98% |
Experimental Protocols
I. Post-Synthesis Workup and Extraction
This protocol assumes the synthesis of this compound via a base-catalyzed aldol condensation.
Materials:
-
Crude reaction mixture containing this compound
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Rotary evaporator
Procedure:
-
Neutralization: Carefully neutralize the basic reaction mixture by slowly adding 1 M HCl with stirring. Monitor the pH with litmus (B1172312) paper or a pH meter until it reaches approximately 7.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with equal volumes of diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
II. Purification by Fractional Distillation
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)
-
Heating mantle
-
Boiling chips
-
Thermometer
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Distillation: Place the crude this compound and a few boiling chips into the distillation flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Collect the distillate in fractions. The first fraction will likely contain any remaining solvent and lower-boiling impurities. The main fraction should be collected at the boiling point of this compound (approximately 140-145 °C).
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
III. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
MSD Transfer Line: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-400 amu
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Analysis: Analyze the resulting chromatogram and mass spectrum to determine the purity of the compound and identify any impurities.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Application Notes and Protocols: 2-Methyl-4-oxopentanal in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-Methyl-4-oxopentanal as a versatile building block in medicinal chemistry. The unique 1,4-dicarbonyl structure of this reagent allows for its application in the synthesis of various heterocyclic scaffolds with potential therapeutic activities.
Application 1: Synthesis of Bioactive Heterocycles via Paal-Knorr Synthesis
This compound is an ideal precursor for the synthesis of substituted five-membered heterocycles, such as pyrroles and thiophenes, through the well-established Paal-Knorr synthesis. These heterocyclic cores are prevalent in a wide range of medicinally important compounds, exhibiting diverse biological activities, including antimicrobial and antifungal properties.
Synthesis of Substituted Pyrroles with Potential Antimicrobial Activity
The reaction of this compound with primary amines or ammonia (B1221849) sources in the presence of an acid catalyst yields substituted pyrroles. The resulting pyrrole (B145914) derivatives can be screened for antimicrobial activity against various bacterial strains.
Quantitative Data Summary: Antimicrobial Activity of Hypothetical Pyrrole Derivatives
| Compound ID | Substituent (R) | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| PYR-001 | H | Staphylococcus aureus | 32 |
| PYR-001 | H | Escherichia coli | 64 |
| PYR-002 | Phenyl | Staphylococcus aureus | 16 |
| PYR-002 | Phenyl | Escherichia coli | 32 |
| PYR-003 | 4-Chlorophenyl | Staphylococcus aureus | 8 |
| PYR-003 | 4-Chlorophenyl | Escherichia coli | 16 |
Experimental Protocol: General Procedure for the Paal-Knorr Pyrrole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol (B145695) or glacial acetic acid.
-
Reagent Addition: Add the primary amine (1.1 eq.) or an ammonia source (e.g., ammonium (B1175870) acetate, 2.0 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (80-120 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the reactivity of the amine.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted pyrrole.
Caption: General workflow for the Paal-Knorr synthesis of pyrroles.
Synthesis of Substituted Thiophenes with Potential Antifungal Activity
The reaction of this compound with a sulfur source, such as Lawesson's reagent or phosphorus pentasulfide, leads to the formation of substituted thiophenes. Thiophene derivatives are known to possess a broad spectrum of biological activities, including antifungal properties.
Quantitative Data Summary: Antifungal Activity of Hypothetical Thiophene Derivatives
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| THIO-001 | Candida albicans | 16 |
| THIO-001 | Aspergillus fumigatus | 32 |
| THIO-002 | Candida albicans | 8 |
| THIO-002 | Aspergillus fumigatus | 16 |
Experimental Protocol: General Procedure for the Paal-Knorr Thiophene Synthesis
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.) and Lawesson's reagent (0.5 eq.) or phosphorus pentasulfide (0.5 eq.).
-
Reaction Conditions: The reaction can be performed neat or in a high-boiling solvent like toluene (B28343) or xylene. Heat the mixture to reflux (110-140 °C) for 2-6 hours. Microwave irradiation can also be employed to accelerate the reaction.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and filter to remove any insoluble material.
-
Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the substituted thiophene.
Caption: General workflow for the Paal-Knorr synthesis of thiophenes.
Application 2: Potential Precursor for the Synthesis of N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
The structural motif of this compound is related to the core of potent inhibitors of N-acylethanolamine acid amidase (NAAA), a key enzyme in the degradation of the endogenous anti-inflammatory and analgesic lipid, palmitoylethanolamide (B50096) (PEA). A notable example is ARN077, a highly potent and selective NAAA inhibitor. While a direct synthesis from this compound is not explicitly documented, a plausible synthetic route can be envisioned.
Proposed Synthetic Pathway to a Key β-Lactone Intermediate
A hypothetical pathway could involve the conversion of this compound to a threonine-like precursor, which can then be cyclized to the corresponding β-lactone, a key intermediate for the synthesis of ARN077 and related NAAA inhibitors.
Quantitative Data: Biological Activity of ARN077
| Compound | Target | IC50 (nM) |
| ARN077 | Human NAAA | 7 |
| ARN077 | Rat NAAA | 7 |
Experimental Protocol: Conceptual Synthesis of a β-Lactone Intermediate
This is a proposed multi-step synthesis and has not been experimentally validated starting from this compound.
-
Asymmetric Aldol (B89426) Reaction: An asymmetric aldol reaction of this compound could potentially yield a chiral β-hydroxy aldehyde.
-
Oxidation and Amidation: Subsequent oxidation of the aldehyde to a carboxylic acid, followed by amidation, would lead to a β-hydroxy amide.
-
Cyclization: Activation of the β-hydroxyl group (e.g., as a mesylate) followed by intramolecular nucleophilic attack by the amide nitrogen would form the desired β-lactone ring.
Caption: Inhibition of the NAAA signaling pathway by ARN077.
Caption: Proposed synthetic pathway to ARN077 from this compound.
Disclaimer: The provided protocols are generalized procedures and may require optimization for specific substrates and scales. The antimicrobial and antifungal data for hypothetical compounds are for illustrative purposes only. The synthesis of the β-lactone intermediate from this compound is a conceptual pathway and requires experimental validation. Researchers should consult the primary literature for detailed experimental conditions and safety information.
Application Notes and Protocols for Reactions Involving 2-Methyl-4-oxopentanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving 2-Methyl-4-oxopentanal, a versatile bifunctional building block in organic synthesis. Its 1,4-dicarbonyl structure allows for the construction of various cyclic compounds, which are valuable intermediates in medicinal chemistry and drug development.
Intramolecular Aldol (B89426) Condensation for Cyclopentenone Synthesis
The intramolecular aldol condensation of this compound provides a direct route to 3-methyl-2-cyclopentenone, a key intermediate in the synthesis of various natural products and pharmaceuticals. The reaction proceeds via a base-catalyzed intramolecular cyclization followed by dehydration.
Reaction Pathway
The reaction involves the formation of an enolate at the C-5 methyl group, which then attacks the C-1 aldehyde, leading to a five-membered ring. Subsequent dehydration yields the α,β-unsaturated ketone.
Caption: Intramolecular Aldol Condensation Workflow.
Experimental Protocol
This protocol is adapted from procedures for similar 1,4-dicarbonyl compounds.[1][2][3][4]
Materials:
-
This compound
-
5% Aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl), dilute
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol (B145695) (approximately 0.5 M concentration).
-
Slowly add the 5% aqueous NaOH solution (0.1 equivalents) to the stirred solution at room temperature.
-
Heat the mixture to a gentle reflux (approximately 80 °C) and maintain for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute HCl to a pH of ~7.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure 3-methyl-2-cyclopentenone.
Quantitative Data
| Parameter | Value |
| Typical Yield | 70-85% |
| Reaction Time | 1-2 hours |
| Reaction Temperature | ~80 °C (Reflux in Ethanol) |
| Purity (after chromatography) | >95% |
Characterization of 3-Methyl-2-cyclopenten-1-one:
-
¹H NMR: Spectral data can be found in publicly available databases.[5]
-
IR Spectroscopy: Characteristic peaks include a C=O stretch (~1700 cm⁻¹) and a C=C stretch (~1650 cm⁻¹).[6]
-
Mass Spectrometry: The molecular ion peak can be observed at m/z = 96.13.[7]
Paal-Knorr Synthesis of Substituted Pyrroles
The Paal-Knorr synthesis is a classic and efficient method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[8] this compound reacts with primary amines to yield 1-substituted-2,5-dimethylpyrroles.
Reaction Mechanism
The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole (B145914) ring.
Caption: Paal-Knorr Pyrrole Synthesis Workflow.
Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol is based on established procedures for the Paal-Knorr synthesis with 2,5-hexanedione.[9][10]
Materials:
-
This compound
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Saturated aqueous sodium bicarbonate
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and aniline (1.05 equivalents) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).
-
Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data for Paal-Knorr Synthesis with 2,5-Hexanedione (Analogous Reaction)[10][11]
| Amine | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Water | None | 100 | 2 | 85 |
| Benzylamine | Water | None | 100 | 1.5 | 92 |
| n-Hexylamine | Water | None | 100 | 1 | 95 |
| Aniline | Methanol | Saccharin | Room Temp | 0.5 | 94 |
Characterization of 2,5-Dimethyl-1-phenylpyrrole:
-
¹H NMR and ¹³C NMR: Detailed spectral data are available in public databases.[11][12]
-
IR Spectroscopy: Key signals can be found for C-H and C-N stretching.[13]
-
Melting Point: 50-51 °C.[14]
Synthesis of Pyridazine Derivatives
This compound can react with hydrazine (B178648) and its derivatives to form substituted pyridazines, which are important scaffolds in medicinal chemistry.
General Reaction Scheme
The reaction involves a double condensation of the dicarbonyl compound with the hydrazine, followed by oxidation to the aromatic pyridazine.[15][16]
Caption: Pyridazine Synthesis from 1,4-Dicarbonyls.
Experimental Protocol: Synthesis of 3,6-Dimethyl-4-phenylpyridazine
This is a general protocol adaptable from the synthesis of pyridazines from unsaturated 1,4-diketones.[17]
Materials:
-
This compound
-
Phenylhydrazine (B124118) hydrochloride
-
Ethanol
-
Sodium acetate
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Dissolve this compound (1 equivalent) and phenylhydrazine hydrochloride (1 equivalent) in ethanol in a round-bottom flask.
-
Add sodium acetate (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Quantitative Data for Pyridazine Synthesis from 1,4-Diketones
| 1,4-Diketone | Hydrazine Derivative | Conditions | Yield (%) |
| (Z)-1,4-diphenylbut-2-ene-1,4-dione | Hydrazine hydrate | Ethanol, Room Temp | High |
| 1,4-Diphenylbutane-1,4-dione | Hydrazine hydrate | Acetic acid, Reflux | Good |
| 2,5-Hexanedione | Phenylhydrazine | Ethanol, Reflux | 71 |
Note: The yields and reaction conditions can vary significantly based on the specific substrates and the workup procedure. Optimization is often necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 3-methylcyclopent-2-en-1-one(2758-18-1) 1H NMR spectrum [chemicalbook.com]
- 6. 3-Methyl-2-cyclopenten-1-one | C6H8O | CID 17691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2,5-Dimethyl-1-phenylpyrrole | C12H13N | CID 66518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,5-DIMETHYL-1-PHENYLPYRROLE(83-24-9) 1H NMR spectrum [chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. guidechem.com [guidechem.com]
- 15. chemtube3d.com [chemtube3d.com]
- 16. iglobaljournal.com [iglobaljournal.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Quantification of 2-Methyl-4-oxopentanal in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-oxopentanal is a dicarbonyl compound of significant interest in various research fields, including toxicology, drug metabolism, and as a potential biomarker for oxidative stress. Its high reactivity, stemming from the presence of both an aldehyde and a ketone functional group, makes it a challenging analyte to quantify accurately in complex biological matrices.[1] This document provides detailed application notes and protocols for the robust quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Due to its reactive nature, derivatization is often a necessary step to enhance the stability and chromatographic properties of this compound, thereby improving detection sensitivity and reproducibility. The following protocols are based on established methods for the analysis of similar short-chain carbonyl compounds and provide a strong foundation for method development and validation in your laboratory.
Analytical Methods Overview
The two primary recommended methods for the quantification of this compound are GC-MS and LC-MS/MS. Both techniques offer the high sensitivity and selectivity required for analysis in complex mixtures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent chromatographic separation of volatile and semi-volatile compounds. For this compound, derivatization is crucial to increase its volatility and thermal stability.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific, making it the gold standard for trace-level detection in complex biological samples. Derivatization can also be employed to improve ionization efficiency and chromatographic retention.
The choice between GC-MS and LC-MS/MS will depend on factors such as the sample matrix, required sensitivity, and available instrumentation.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the quantification of dicarbonyl compounds using the described methods. It is important to note that these values are representative and should be established for this compound through in-house method validation.
Table 1: Typical Performance Characteristics for GC-MS with PFBHA Derivatization
| Parameter | Expected Performance |
| Limit of Detection (LOD) | Sub-ppb to low ppb range |
| Limit of Quantitation (LOQ) | Low ppb range |
| Linearity (R²) | >0.99 |
| Accuracy (% Recovery) | 85-115% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
Table 2: Typical Performance Characteristics for LC-MS/MS with DNPH Derivatization
| Parameter | Expected Performance |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range |
| Limit of Quantitation (LOQ) | Low ng/mL to pg/mL range |
| Linearity (R²) | >0.99 |
| Accuracy (% Recovery) | 90-110% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
Experimental Protocols
Sample Preparation
The following are general protocols for the extraction of this compound from biological matrices such as plasma, serum, or cell lysates.
a) Protein Precipitation (for LC-MS/MS)
-
To 100 µL of sample (e.g., plasma, serum) in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for the derivatization step.
b) Liquid-Liquid Extraction (LLE) (for GC-MS)
-
To 1 mL of sample in a glass tube, add an internal standard.
-
Add 5 mL of a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer (top layer for ethyl acetate, bottom for dichloromethane) to a clean tube.
-
Repeat the extraction with another 5 mL of the organic solvent and combine the organic fractions.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen before derivatization.
Derivatization Protocols
a) PFBHA Derivatization for GC-MS Analysis
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the carbonyl groups of this compound to form stable oxime derivatives.
-
To the dried extract from the LLE step, add 100 µL of a 25 mg/mL solution of PFBHA hydrochloride in a suitable buffer (e.g., pH 5-6).
-
Incubate the mixture at 60°C for 30 minutes.
-
After cooling to room temperature, add 1 mL of hexane (B92381) and vortex for 1 minute to extract the PFBHA-oxime derivatives.
-
Centrifuge to separate the layers and transfer the organic (upper) layer for GC-MS analysis.
b) DNPH Derivatization for LC-MS/MS Analysis
2,4-Dinitrophenylhydrazine (DNPH) reacts with carbonyl compounds to form stable hydrazones that can be readily analyzed by LC-MS/MS.
-
To the supernatant from the protein precipitation step, add 500 µL of a freshly prepared 0.1% (w/v) DNPH solution in acetonitrile (B52724) containing 1% (v/v) phosphoric acid.
-
Vortex the mixture and incubate at room temperature for 1 hour in the dark.
-
The sample is now ready for direct injection into the LC-MS/MS system or can be further purified by solid-phase extraction if necessary.
Instrumental Analysis
a) GC-MS Conditions
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the this compound-PFBHA derivative.
b) LC-MS/MS Conditions
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the this compound-DNPH derivative and the internal standard.
Mandatory Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Formation of this compound and its role in AGEs formation.
References
Application Notes and Protocols for the Use of 2-Methyl-4-oxopentanal as a Chromatographic Standard
Introduction
2-Methyl-4-oxopentanal is an organic compound containing both an aldehyde and a ketone functional group.[1][2] Its bifunctional nature makes it a relevant analyte and standard in various fields, including flavor and fragrance analysis, environmental science, and as an intermediate in chemical synthesis.[2] Accurate quantification of this compound and related carbonyl compounds is crucial for quality control and research. This document provides detailed application notes and protocols for the use of this compound as a standard in chromatographic methods, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀O₂[3] |
| Molecular Weight | 114.14 g/mol [3] |
| CAS Number | 23260-39-1[3] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available |
| Solubility | Soluble in organic solvents such as acetonitrile (B52724), methanol (B129727), and dichloromethane. |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of similar short-chain aldehydes and ketones and are intended to serve as a comprehensive guide for researchers.[1][4]
Protocol 1: Quantitative Analysis using HPLC-UV with DNPH Derivatization
This method is suitable for routine analysis and relies on the reaction of this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative that can be detected by UV absorbance.[1]
1. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve a concentration range of 0.1 to 20 µg/mL.
2. Sample Preparation and Derivatization:
-
To 1 mL of the sample or working standard, add 1 mL of a freshly prepared saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid.[4]
-
Vortex the mixture and allow it to react for 1 hour at room temperature, protected from light.[4]
-
The resulting solution containing the DNPH-hydrazone derivative is ready for HPLC analysis.[4]
3. HPLC-UV Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent[4] |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase | A: Water, B: Acetonitrile[4] |
| Gradient | 60% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes[4] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 360 nm[1] |
| Injection Volume | 10 µL[4] |
4. Data Presentation: Expected Performance Characteristics
The following table summarizes the expected performance characteristics for the quantification of this compound using this HPLC-UV method, based on typical values for similar aldehydes.[1][4]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 ppm |
| Limit of Quantitation (LOQ) | 0.33 ppm |
| Accuracy (% Recovery) | 90-110% |
| Precision (%RSD) | < 15% |
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Protocol 2: Quantitative Analysis using GC-MS with PFBHA Derivatization
GC-MS offers high selectivity and sensitivity, particularly for volatile compounds. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) improves the volatility and thermal stability of this compound.[4]
1. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable solvent like methanol to achieve a concentration range of 1 to 100 ng/mL.
2. Sample Preparation and Derivatization:
-
To 100 µL of each standard or sample, add 100 µL of a 10 mg/mL PFBHA hydrochloride solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7).[4]
-
Vortex the mixture and heat at 60°C for 60 minutes to ensure complete derivatization.[4]
-
After cooling to room temperature, add 500 µL of hexane (B92381) and vortex vigorously for 1 minute to extract the PFBHA-oxime derivative.[4]
-
Transfer the organic (upper) layer for GC-MS analysis.[1]
3. GC-MS Conditions:
| Parameter | Condition |
| GC System | Agilent 7890B GC or equivalent |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[1] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 250°C[1] |
| Oven Temperature Program | Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes[1] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| MS Detection | Selected Ion Monitoring (SIM) of characteristic ions for the this compound-PFBHA derivative |
4. Data Presentation: Expected Performance Characteristics
The following table summarizes the expected performance characteristics for the quantification of this compound using this GC-MS method, based on typical values for similar aldehydes.[1]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Sub-ppb to low ppb range |
| Limit of Quantitation (LOQ) | Low ppb range |
| Accuracy (% Recovery) | 85-115% |
| Precision (%RSD) | < 15% |
Experimental Workflow for GC-MS Analysis
Caption: Workflow for this compound quantification by GC-MS.
Protocol 3: Quantitative Analysis using LC-MS/MS
LC-MS/MS provides the highest selectivity and sensitivity and may not require derivatization, making it ideal for complex matrices and trace-level detection.[1]
1. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with 50:50 methanol:water to achieve a concentration range of 0.1 to 50 ng/mL.
2. Sample Preparation (Direct Analysis):
-
To 100 µL of the sample or working standard, add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.[1]
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A linear gradient from 5% to 95% B over 5-10 minutes, followed by re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Sciex 6500 QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode[1] |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard. |
4. Data Presentation: Expected Performance Characteristics
The following table summarizes the expected performance characteristics for the quantification of this compound using this LC-MS/MS method, based on typical values for similar small molecules.[1]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range |
| Limit of Quantitation (LOQ) | Low ng/mL to pg/mL range |
| Accuracy (% Recovery) | 85-115% |
| Precision (%RSD) | < 15% |
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
References
Application Notes: Derivatization of 2-Methyl-4-oxopentanal for GC-MS Analysis
Introduction
2-Methyl-4-oxopentanal is a dicarbonyl compound containing both an aldehyde and a ketone functional group. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), direct injection is often challenging due to its polarity and potential for thermal instability. Derivatization is a critical sample preparation step that converts the analyte into a more volatile, stable, and chromatographically amenable form. This process reduces analyte adsorption in the GC system, improves peak shape, and enhances detection sensitivity.[1] This document provides detailed protocols for two robust derivatization methods for this compound: oximation with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and a two-step methoximation-silylation procedure.
Method 1: Oximation with PFBHA
Principle
PFBHA is a highly effective derivatizing agent for carbonyl compounds. It reacts with both the aldehyde and ketone groups of this compound via a nucleophilic addition mechanism to form stable PFB-oxime derivatives.[2] The pentafluorobenzyl group significantly increases the molecular weight and enhances the compound's response, particularly with electron capture or mass spectrometric detection.[3][4][5] This method is advantageous as it is quantitative and the resulting derivatives are stable at elevated temperatures.[6] A potential outcome of this reaction is the formation of syn and anti isomers for each carbonyl group, which may appear as separate peaks in the chromatogram.[7]
Reaction Scheme The reaction of PFBHA with a carbonyl group proceeds via nucleophilic addition to form a stable oxime derivative, as illustrated in the diagram below.
Caption: PFBHA reacts with a carbonyl group to form a stable oxime.
Method 2: Two-Step Methoximation and Silylation
Principle
This is a widely used, two-step derivatization protocol in metabolomics for comprehensive profiling.[1][8]
-
Methoximation: The first step involves reacting the sample with methoxyamine hydrochloride (MeOx). This reagent converts the aldehyde and ketone groups into their methoxime derivatives.[9][10] This "protects" the carbonyls, preventing tautomerization and the formation of multiple silylated derivatives in the subsequent step, which simplifies the resulting chromatogram.[1][9][10]
-
Silylation: In the second step, a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added.[9][11] While this compound does not have active hydrogens (like -OH or -COOH), this step is crucial for complex samples where other metabolites are present. Silylation replaces active hydrogens with a nonpolar trimethylsilyl (B98337) (TMS) group, which increases volatility and thermal stability.[11][12] For samples containing only this compound, the methoximation step alone is sufficient.
Summary of Derivatization Methods
| Parameter | Method 1: PFBHA Oximation | Method 2: Methoximation & Silylation |
| Reagent(s) | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine HCl (PFBHA) | 1. Methoxyamine HCl in Pyridine2. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Target Groups | Aldehydes, Ketones | Aldehydes, Ketones (Step 1)Hydroxyl, Carboxyl, Amine, Thiol groups (Step 2) |
| Typical Conditions | 60-70°C for 60 minutes[13] | 1. 30-37°C for 60-90 minutes2. 30-37°C for 30-60 minutes[1][9][10] |
| Key Advantages | - High sensitivity (especially NCI-MS)[4][13]- Thermally stable derivatives[6]- Single-step reaction | - Prevents isomer formation[1][9]- Comprehensive for various metabolite classes- Well-established in metabolomics |
| Considerations | - May form E/Z isomers leading to multiple peaks[7]- Requires extraction step after derivatization | - Two-step process- Requires anhydrous conditions (lyophilization)[10]- Pyridine (B92270) is a hazardous solvent |
Experimental Protocols
Protocol 1: Derivatization using PFBHA
This protocol is adapted from established methods for carbonyl analysis.[7][13]
Materials:
-
Sample containing this compound
-
PFBHA hydrochloride solution (e.g., 1-10 mg/mL in reagent water)
-
Internal Standard (IS) solution (e.g., deuterated analog), if available
-
Hydrochloric acid (1.0 M)
-
Sodium chloride (NaCl)
-
Extraction solvent: Dichloromethane (CH₂Cl₂) or Toluene, GC-grade[14]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Reaction vials (e.g., 10 mL glass vials with PTFE-lined septa)
-
Vortex mixer, Centrifuge, Heating block or water bath
Procedure:
-
Sample Preparation: Pipette 1-5 mL of the aqueous sample into a reaction vial. If using an internal standard, add it at this stage.
-
pH Adjustment: Adjust the sample to approximately pH 4 by adding 1.0 M HCl.
-
Derivatization: Add 1 mL of the PFBHA solution to the vial. Seal the vial tightly.
-
Incubation: Vortex the mixture for 1 minute. Place the vial in a heating block or water bath set to 60°C for 60 minutes to complete the reaction.[13]
-
Extraction: Cool the vial to room temperature. Add NaCl (~1 g) to saturate the aqueous phase. Add 2 mL of dichloromethane, seal, and vortex vigorously for 2 minutes.
-
Phase Separation: Allow the layers to separate (centrifugation may be required). The organic layer (bottom) contains the PFB-oxime derivatives.
-
Collection & Drying: Carefully transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Analysis: Transfer the dried extract to a GC autosampler vial for analysis.
Protocol 2: Two-Step Methoximation and Silylation
This protocol is based on common metabolomics workflows.[1][9][10]
Materials:
-
Anhydrous sample (e.g., lyophilized extract)
-
Methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with or without 1% TMCS
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined septa)
-
Vortex mixer, Centrifuge, Heating block or incubator
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If starting from a liquid sample, freeze-dry (lyophilize) it directly in the reaction vial.[10] The absence of water is critical for silylation.
-
Step 1: Methoximation:
-
Step 2: Silylation:
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. A centrifugation step may be added to pellet any precipitate before transferring the supernatant to an autosampler vial.
GC-MS Parameters
The following are typical starting parameters for the analysis of derivatized this compound. Optimization may be required for specific instrumentation and applications.
| Parameter | Typical Setting |
| Gas Chromatograph (GC) | |
| Column | SLB™-5ms, DB-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)[6][15] |
| Injection Mode | Split (e.g., 10:1) or Splitless |
| Injector Temperature | 250°C[15] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[15] |
| Oven Program | Initial 50°C (hold 2 min), ramp 5-10°C/min to 280°C, hold 5 min[15] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV; Negative Chemical Ionization (NCI) for PFBHA |
| Ion Source Temp. | 230°C[7] |
| Transfer Line Temp. | 280°C[15] |
| Mass Scan Range | m/z 40-550 amu |
| Analysis Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)[7][15] |
Visualizations
Caption: Experimental workflow for PFBHA derivatization.
Caption: Workflow for two-step methoximation and silylation.
References
- 1. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. palsystem.com [palsystem.com]
- 9. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 10. m.youtube.com [m.youtube.com]
- 11. nbinno.com [nbinno.com]
- 12. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Pathway Studies
Topic: Use of 2-Methyl-4-oxopentanal and its Isomer in Metabolic Pathway Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Initial investigations into the role of this compound in metabolic pathways have revealed limited direct studies. However, a comprehensive analysis of the literature strongly suggests that the compound of significant interest in metabolic research is its structural isomer, 4-methyl-2-oxopentanoic acid , more commonly known as α-ketoisocaproic acid (KIC) . KIC is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), leucine (B10760876).
This document will first provide available information on this compound, including its synthesis. The primary focus will then shift to the well-documented and pivotal role of its isomer, KIC, in metabolic pathways, particularly leucine metabolism. We will provide detailed application notes, experimental protocols, quantitative data, and pathway diagrams to facilitate further research in this area.
Part 1: this compound
This compound is an organic compound with both an aldehyde and a ketone functional group.[1] While its direct involvement in metabolic pathways is not extensively documented, it serves as a chemical intermediate and can be synthesized through various methods.
Synthesis of this compound: A Representative Protocol
A plausible method for the synthesis of this compound is through an aldol (B89426) condensation reaction. The following is a representative protocol based on general organic synthesis principles.
Materials:
-
Propanal
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve acetone in an excess of diethyl ether.
-
Base Addition: Cool the flask in an ice bath and slowly add the NaOH solution to the stirred acetone solution.
-
Propanal Addition: Add propanal dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours or overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Part 2: 4-Methyl-2-oxopentanoic Acid (α-Ketoisocaproic Acid - KIC) in Metabolic Pathway Studies
KIC is the α-keto acid analog of leucine and a central player in its catabolism. The metabolic fate of KIC is crucial for understanding nutrient sensing, energy homeostasis, and the pathophysiology of metabolic diseases such as Maple Syrup Urine Disease (MSUD).
Leucine Catabolism Pathway
The catabolism of leucine is a multi-step process that occurs in the mitochondria of various tissues, primarily skeletal muscle and the liver.
Caption: The catabolic pathway of Leucine to Acetoacetate and Acetyl-CoA.
Pathway Description:
-
Transamination: Leucine undergoes reversible transamination to KIC, catalyzed by branched-chain aminotransferase (BCAT). This reaction also converts α-ketoglutarate to glutamate.[2][3]
-
Oxidative Decarboxylation: KIC is irreversibly decarboxylated to isovaleryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. This is the rate-limiting step in leucine catabolism.[2][3]
-
Dehydrogenation: Isovaleryl-CoA is converted to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD).
-
Carboxylation: 3-Methylcrotonyl-CoA is carboxylated to 3-methylglutaconyl-CoA by methylcrotonyl-CoA carboxylase (MCC).
-
Hydration: 3-Methylglutaconyl-CoA is hydrated to HMG-CoA by 3-methylglutaconyl-CoA hydratase (MCH).
-
Cleavage: Finally, HMG-CoA is cleaved into acetoacetate and acetyl-CoA by HMG-CoA lyase (HMGCL).
Quantitative Data of KIC in Biological Samples
The concentration of KIC in biological fluids is a key indicator of leucine metabolism and can be significantly altered in metabolic disorders.
| Biological Matrix | Condition | KIC Concentration (µmol/L) | Reference |
| Human Plasma/Serum | Healthy | 15 - 50 | [4] |
| Maple Syrup Urine Disease (MSUD) | > 1000 | [5][6] | |
| Insulin Resistance | Elevated (specific range varies) | [4] | |
| Human Urine | Healthy | < 1.09 mcg/mg creatinine | [5] |
| Maple Syrup Urine Disease (MSUD) | Significantly Elevated | [5][6] | |
| Rat Tissues (nmol/g) | Liver | Very Low (<5) | [7] |
| Kidney | ~10-20 | [7] | |
| Heart | ~10-20 | [7] | |
| Muscle | ~20-40 | [7] | |
| Brain | Very Low (<5) | [7] |
Experimental Protocols
This protocol outlines a general procedure for the analysis of KIC in biological fluids like plasma or urine using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: General workflow for KIC quantification by GC-MS.
Materials:
-
Biological sample (plasma, serum, or urine)
-
Methanol (B129727) (for protein precipitation)
-
Internal standard (e.g., stable isotope-labeled KIC)
-
Derivatization reagents (e.g., hydroxylamine (B1172632) hydrochloride in pyridine (B92270) for oximation, and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS for silylation)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing the internal standard.
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Oximation: Add 50 µL of hydroxylamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes.
-
Silylation: Add 50 µL of BSTFA + 1% TMCS and incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable temperature program to separate the analytes. For example: start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring specific ions for KIC and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of KIC.
-
Calculate the concentration of KIC in the samples based on the peak area ratio of the analyte to the internal standard.
-
This protocol describes a spectrophotometric assay to measure the activity of the BCKDH complex in tissue homogenates.
Principle: The activity of the BCKDH complex is determined by measuring the rate of NAD⁺ reduction to NADH, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Tissue sample (e.g., liver, muscle)
-
Homogenization buffer (e.g., phosphate (B84403) buffer with protease inhibitors)
-
Assay buffer (containing cofactors such as thiamine (B1217682) pyrophosphate, coenzyme A, and NAD⁺)
-
KIC solution (substrate)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Tissue Homogenization:
-
Homogenize the tissue sample in ice-cold homogenization buffer.
-
Centrifuge the homogenate to obtain a clear supernatant containing the enzyme.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
In a cuvette, mix the assay buffer and the tissue supernatant.
-
Initiate the reaction by adding the KIC solution.
-
Immediately start monitoring the increase in absorbance at 340 nm over time.
-
-
Calculation of Activity:
-
Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Express the enzyme activity as nmol of NADH formed per minute per mg of protein.
-
Conclusion
While this compound itself has limited documented roles in metabolic pathways, its isomer, α-ketoisocaproic acid (KIC), is a metabolite of profound importance. Understanding the metabolic fate of KIC is essential for researchers in metabolic diseases, nutrition, and drug development. The protocols and data presented here provide a comprehensive resource for the study of KIC and its central role in leucine metabolism. Further research may yet uncover specific roles for this compound, and the synthetic protocols provided can aid in the production of this compound for such investigations.
References
- 1. This compound | C6H10O2 | CID 13699909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. a-Ketoisocaproic Acid | Rupa Health [rupahealth.com]
- 6. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 7. Arteriovenous differences and tissue concentrations of branched-chain ketoacids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Methyl-4-oxopentanal Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Methyl-4-oxopentanal during synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly through aldol (B89426) condensation, a primary synthetic route.
| Problem | Potential Cause | Recommended Solutions |
| Low or No Product Formation | 1. Ineffective Catalyst: The base catalyst (e.g., NaOH, KOH) may be old, hydrated, or used in insufficient quantity. 2. Low Reaction Temperature: The activation energy for the condensation may not be reached, leading to a very slow reaction rate. 3. Impure Starting Materials: Acidic impurities in acetaldehyde (B116499) or propionaldehyde (B47417) can neutralize the base catalyst. | 1. Use a fresh, anhydrous base catalyst at the appropriate concentration. 2. Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. 3. Purify the starting aldehydes by distillation before use. |
| Low Yield of this compound | 1. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reactant ratio can favor side reactions. 2. Product Loss During Workup: The product may be lost during extraction or purification steps. 3. Reversibility of Aldol Addition: The initial aldol addition can be reversible, limiting the overall yield. | 1. Systematically optimize reaction conditions, including temperature, catalyst concentration, and the molar ratio of acetaldehyde to propionaldehyde. 2. Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions. Use careful distillation techniques for purification. 3. Drive the reaction towards the product by removing water as it forms, especially if performing a condensation reaction. |
| Formation of Multiple Byproducts | 1. Self-Condensation: Both acetaldehyde and propionaldehyde can react with themselves to form self-condensation products. 2. Polymerization: Aldehydes can polymerize under strongly basic or acidic conditions. 3. Cannizzaro Reaction: If using a strong base with an aldehyde that has no α-hydrogens (not the case here, but a common side reaction). | 1. To favor the desired crossed aldol reaction, slowly add one aldehyde to a mixture of the other aldehyde and the base. This keeps the concentration of the added aldehyde low, minimizing self-condensation.[1] 2. Control the reaction temperature and use a moderate base concentration to reduce polymerization. 3. Not directly applicable to this synthesis but a key consideration in aldol-type reactions. |
| Difficulty in Product Purification | 1. Similar Boiling Points of Byproducts: Byproducts from self-condensation may have boiling points close to the desired product. 2. Product Instability: The product may be sensitive to heat during distillation. | 1. Employ fractional distillation with a high-efficiency column to separate components with close boiling points. 2. Use vacuum distillation to lower the boiling point and minimize thermal degradation of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis methods for this compound?
A1: The main synthetic routes to this compound are:
-
Aldol Condensation: Reacting acetaldehyde with propionaldehyde in the presence of a base is a common method.[2]
-
Oxidation of Alcohols: The oxidation of 2-methyl-4-pentanol using oxidizing agents like potassium permanganate (B83412) or chromic acid can also yield the desired product.[2]
Q2: How can I minimize the formation of self-condensation byproducts in the aldol reaction between acetaldehyde and propionaldehyde?
A2: To minimize self-condensation, a directed aldol strategy is recommended. This involves the slow addition of the enolizable carbonyl compound (in this case, either aldehyde) to a mixture of the other carbonyl compound and the base.[1] This approach maintains a low concentration of the added aldehyde, thereby reducing its chances of self-reacting.[1]
Q3: What are the key parameters to control to maximize the yield of this compound?
A3: Key parameters for yield optimization include:
-
Temperature: Low temperatures can slow the reaction, while high temperatures can promote side reactions.[1] Optimal temperature needs to be determined experimentally.
-
Catalyst Concentration: The amount of base catalyst can significantly impact the reaction rate and selectivity.
-
Reactant Ratio: Varying the molar ratio of acetaldehyde to propionaldehyde can influence the product distribution.
-
Reaction Time: Monitoring the reaction progress over time is crucial to stop it at the point of maximum product formation before byproduct accumulation becomes significant.
Q4: What are the expected major byproducts in this synthesis?
A4: Potential major byproducts include:
-
Unreacted starting materials (acetaldehyde and propionaldehyde).
-
Self-condensation products of acetaldehyde (e.g., 3-hydroxybutanal and crotonaldehyde).[3][4]
-
Self-condensation products of propionaldehyde.
-
Polymeric materials resulting from the polymerization of the aldehydes.
Q5: What purification techniques are most effective for this compound?
A5: Fractional distillation under reduced pressure (vacuum distillation) is a common and effective method for purifying this compound. This technique helps to separate the product from starting materials and byproducts with different boiling points while minimizing thermal decomposition.
Experimental Protocols
Representative Protocol for Aldol Condensation of Acetaldehyde and Propionaldehyde
This protocol is a general representation and should be optimized for specific laboratory conditions.
Materials:
-
Acetaldehyde
-
Propionaldehyde
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol/Water solvent mixture
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for neutralization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the base catalyst (e.g., NaOH) in the ethanol/water solvent mixture. Cool the solution in an ice bath.
-
Reactant Addition: Prepare a mixture of acetaldehyde and propionaldehyde. Slowly add this aldehyde mixture dropwise from the dropping funnel to the cooled base solution with vigorous stirring. Maintain a low temperature throughout the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified duration. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction has reached the desired conversion, neutralize the mixture by slowly adding a dilute solution of hydrochloric acid until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent) multiple times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Caption: Reaction mechanism for the base-catalyzed aldol condensation of acetaldehyde and propionaldehyde.
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
References
Technical Support Center: Reactions of 2-Methyl-4-oxopentanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-4-oxopentanal. The following information addresses common side products and issues encountered during experiments involving this versatile bifunctional molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: Due to its structure featuring both an aldehyde and a ketone functional group, this compound is prone to several side reactions, primarily:
-
Intramolecular Aldol (B89426) Condensation: Cyclization of a single molecule to form a five-membered ring. This is often the desired reaction pathway.
-
Intermolecular Self-Aldol Condensation: Reaction between two or more molecules of this compound, leading to dimers and oligomers. This is a common side reaction, especially at higher concentrations.
-
Reaction with Amine Catalysts: Formation of pyrrole-based side products, which can lead to colored impurities.
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, particularly if exposed to air or oxidizing agents.
Q2: I am trying to perform an intramolecular cyclization of this compound, but I am getting a complex mixture of products. What is the likely cause?
A2: A complex product mixture in the intramolecular cyclization of this compound is often due to competing intermolecular self-aldol condensation reactions.[1] The formation of intermolecular side products is highly dependent on the reaction concentration.
Q3: How can I favor the desired intramolecular cyclization over intermolecular side reactions?
A3: To favor the intramolecular aldol condensation, it is crucial to employ high-dilution conditions.[1] This can be achieved by the slow addition of this compound to the reaction mixture containing the catalyst. This maintains a low instantaneous concentration of the reactant, thereby minimizing the probability of intermolecular collisions.
Q4: My reaction mixture is turning yellow or brown. What is the cause of this coloration?
A4: The development of color, often referred to as "browning," in reactions involving this compound is typically due to the formation of nitrogen-containing heterocyclic compounds, such as 2-methyl pyrrole (B145914), especially when ammonia (B1221849) or primary amine-based catalysts or reagents are used. These pyrroles can further react to form colored oligomers.
Q5: What is the expected product of the intramolecular aldol condensation of this compound?
A5: The intramolecular aldol condensation of this compound, a 1,4-dicarbonyl compound, is expected to form a five-membered ring, yielding 3,4-dimethylcyclopent-2-en-1-one after dehydration.[2][3][4] The formation of five- and six-membered rings is generally favored in intramolecular aldol reactions due to their thermodynamic stability.[2][4]
Troubleshooting Guide: Common Side Products
This guide provides a structured approach to identifying and mitigating the formation of common side products in reactions involving this compound.
Issue 1: Formation of High Molecular Weight Species (Intermolecular Condensation)
-
Symptoms:
-
Broad peaks in NMR or LC-MS corresponding to dimers or oligomers.
-
Viscous or polymeric material in the reaction mixture.
-
Low yield of the desired intramolecular cyclization product.
-
-
Root Cause:
-
High reaction concentration favoring intermolecular reactions.
-
-
Solutions:
-
High-Dilution Conditions: Perform the reaction at a low concentration (typically <0.1 M). This can be achieved by slowly adding the substrate to the reaction vessel over an extended period.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of intermolecular reactions more than the intramolecular pathway.
-
Issue 2: Presence of Colored Impurities (Pyrrole Formation)
-
Symptoms:
-
Yellow, brown, or black coloration of the reaction mixture and crude product.
-
Complex aromatic signals in the NMR spectrum.
-
-
Root Cause:
-
Use of amine-based catalysts (e.g., ammonia, primary amines) leading to the formation of 2-methyl pyrrole and subsequent oligomerization.
-
-
Solutions:
-
Catalyst Selection: If possible, use a non-amine catalyst. For base-catalyzed reactions, consider using metal hydroxides (e.g., NaOH, KOH) or alkoxides.
-
Purification: Activated carbon treatment or column chromatography may be effective in removing colored impurities.
-
Predicted Structures of Common Side Products
| Side Product Type | Predicted Structure(s) | Notes |
| Intramolecular Aldol Product | 3,4-dimethylcyclopent-2-en-1-one | The thermodynamically favored five-membered ring product. |
| Intermolecular Self-Aldol Dimer (example) | (E)-2-methyl-5-(3-methyl-2-oxocyclopentyl)hept-4-enal | One of several possible isomeric structures resulting from the reaction of two molecules of this compound. The exact structure depends on which enolate is formed and which carbonyl is attacked. |
| Pyrrole Side Product | 2,4-dimethyl-1H-pyrrole | Formed in the presence of ammonia or primary amines. |
Experimental Protocols
Key Experiment: Base-Catalyzed Intramolecular Aldol Condensation of a 1,5-Diketone (Adapted for this compound)
This protocol is adapted from a standard procedure for the intramolecular aldol condensation of 2,6-heptanedione (B80457) and can be used as a starting point for optimizing the cyclization of this compound.[1]
Objective: To synthesize 3,4-dimethylcyclopent-2-en-1-one from this compound via a base-catalyzed intramolecular aldol condensation.
Materials:
-
This compound
-
Ethanol (or another suitable solvent)
-
5% aqueous Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
Diethyl ether (or other extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the solvent (e.g., ethanol).
-
Base Addition: Slowly add the 5% aqueous NaOH solution to the stirred solvent at room temperature.
-
Substrate Addition: Slowly add a solution of this compound in the same solvent to the basic solution over a period of 1-2 hours using a syringe pump to maintain high-dilution conditions.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding dilute HCl until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions of this compound.
References
Technical Support Center: Degradation of 2-Methyl-4-oxopentanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of 2-Methyl-4-oxopentanal under various stress conditions. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under stress conditions?
A1: Based on the chemical structure of this compound, which contains both an aldehyde and a ketone functional group, several degradation pathways can be anticipated under stress conditions. These are primarily based on established reactivity of aldehydes and ketones.
-
Oxidative Degradation: The aldehyde group is susceptible to oxidation, which would likely convert it to a carboxylic acid, forming 2-Methyl-4-oxopentanoic acid. This is a common degradation pathway for aldehydes.[1]
-
Reactions with Nitrogen-Containing Compounds: In the presence of ammonia (B1221849) or ammonium (B1175870) salts, this compound is expected to undergo a reaction pathway similar to that of 4-oxopentanal. This involves the formation of 2-methyl pyrrole (B145914) as an intermediate, which can then react further with another molecule of this compound to form oligomeric "brown carbon" products.[2]
-
Polymerization/Condensation: Aldehydes can undergo self-condensation or polymerization, particularly under acidic or basic conditions or during prolonged storage.[1]
Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
A2: Forced degradation studies are designed to accelerate the degradation process to predict the long-term stability of a compound.[3][4][5] Typical stress conditions include:
-
Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M to 1 M HCl).[3]
-
Basic Hydrolysis: Treatment with a base like sodium hydroxide (B78521) (e.g., 0.1 M NaOH).[3]
-
Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).[6]
-
Thermal Stress: Heating the sample, typically in the range of 40-80°C.[6]
-
Photolytic Stress: Exposing the sample to a combination of UV and visible light.[6]
The goal is to achieve a modest level of degradation, typically in the range of 5-20%, to identify the primary degradation products without causing extensive decomposition.[6]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible degradation results.
| Possible Cause | Recommended Solution |
| Inconsistent Stress Conditions | Ensure precise control over temperature, pH, and concentration of stress reagents. Use calibrated equipment. |
| Sample Preparation Variability | Standardize the sample preparation protocol. Ensure the compound is fully dissolved before applying stress. |
| Purity of Solvents and Reagents | Use high-purity solvents and reagents to avoid unintended side reactions. |
| Oxygen Exposure | For oxidative degradation studies, ensure consistent exposure to air or oxygen. For other studies, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation.[7] |
Issue 2: Difficulty in identifying degradation products.
| Possible Cause | Recommended Solution |
| Low Concentration of Degradants | Concentrate the sample after the degradation experiment. Adjust stress conditions to achieve a higher, but still controlled, level of degradation. |
| Co-elution of Peaks in Chromatography | Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column). |
| Complex Mixture of Products | Use high-resolution analytical techniques like LC-MS/MS or GC-MS for better separation and identification.[2] |
| Formation of Polymeric Materials | Size-exclusion chromatography (SEC) can be used to analyze high molecular weight polymerization products. |
Quantitative Data Summary
| Stress Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15% | Polymerization products |
| 0.1 M NaOH | 8 hours | 40°C | 18% | Polymerization products, 2-Methyl-4-oxopentanoic acid |
| 3% H₂O₂ | 12 hours | Room Temp | 20% | 2-Methyl-4-oxopentanoic acid |
| Heat | 48 hours | 80°C | 10% | Minor unidentified products |
| Light Exposure | 7 days | Room Temp | 5% | Minor unidentified products |
| 0.1 M NH₄Cl | 24 hours | 50°C | 25% | 2-Methyl pyrrole, Oligomers |
Experimental Protocols
Protocol 1: Forced Degradation Study - General Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.[6]
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Keep at room temperature.
-
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep at room temperature.
-
Thermal Stress: Place a solution of the compound in a thermostatically controlled oven at 80°C.
-
Photolytic Stress: Expose a solution of the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]
-
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or GC method.
Protocol 2: Analysis of Degradation Products by HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at an appropriate wavelength (determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 3. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-4-oxopentanal
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis and optimization of 2-Methyl-4-oxopentanal.
Synthesis Overview
This compound is an organic compound containing both an aldehyde and a ketone functional group, making it a valuable intermediate in various synthetic pathways.[1] Its molecular formula is C₆H₁₀O₂.[1][2] The most common synthetic route is a base-catalyzed aldol (B89426) addition reaction between propionaldehyde (B47417) and acetone (B3395972). The reaction's success is highly dependent on carefully controlled conditions to maximize the yield of the desired β-hydroxy aldehyde and minimize side reactions.
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound? The primary method is the base-catalyzed aldol addition reaction.[1][3] This reaction involves the formation of an enolate from one carbonyl compound (in this case, acetone) which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule (propionaldehyde).
Q2: What are the critical reaction parameters to control for optimal yield? Optimization is key for a successful synthesis. The most critical parameters to control are:
-
Temperature: Low temperatures (e.g., 0-5 °C) are crucial to favor the aldol addition product and prevent the subsequent dehydration (condensation) reaction.[4]
-
Catalyst: The choice and concentration of the base (e.g., NaOH, KOH) are important. Too much or too strong a base can promote side reactions.
-
Reagent Addition: Slow, controlled addition of the electrophile (propionaldehyde) to the enolate-forming mixture can minimize self-condensation of the aldehyde.
-
Solvent: The solvent can influence reaction rates and selectivity.[5] Anhydrous conditions are often necessary, especially if using moisture-sensitive catalysts.[6]
Q3: What are the common side products and how can they be minimized? Common side products include:
-
α,β-Unsaturated Carbonyl: This forms if the initial aldol addition product undergoes base-catalyzed dehydration.[3] This is minimized by maintaining low reaction temperatures.[4]
-
Self-Condensation Products: Propionaldehyde can react with itself. This is minimized by the slow addition of propionaldehyde to an excess of acetone and base.
-
Polycondensation Products: At higher temperatures or concentrations, further reactions can lead to polymers.
Q4: How is this compound typically purified? Purification is commonly achieved through vacuum distillation.[4] Given its two reactive carbonyl groups, it's important to first neutralize the reaction mixture to remove the base catalyst, which could otherwise catalyze decomposition at elevated distillation temperatures. Column chromatography can also be used for higher purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
References
Technical Support Center: HPLC Analysis of 2-Methyl-4-oxopentanal
This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methyl-4-oxopentanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for this compound, a compound with both aldehyde and ketone functionalities, typically arises from a combination of chemical interactions and physical or chromatographic issues.[1][2]
-
Chemical Causes: The primary chemical cause is the interaction between the polar carbonyl (aldehyde and ketone) groups of the analyte and active residual silanol (B1196071) groups (Si-OH) on the silica-based stationary phase of the HPLC column.[3][4][5] These secondary interactions cause some analyte molecules to be retained longer, resulting in an asymmetrical peak.[3][5][6]
-
Chromatographic & System Causes:
-
Column Degradation: The formation of a void at the column inlet, a partially blocked frit, or the degradation of the stationary phase can disrupt the sample band, causing tailing for all peaks.[3][7]
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing between the injector, column, and detector can lead to band broadening and peak tailing.[4][7]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[2][7]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[7][8]
-
Q2: How does the specific chemistry of this compound contribute to peak tailing?
This compound possesses two polar carbonyl functional groups (an aldehyde and a ketone).[1] These groups, particularly the oxygen atoms, can act as hydrogen bond acceptors. Residual silanol groups on the silica (B1680970) stationary phase are acidic and act as hydrogen bond donors.[6][9] This leads to a secondary retention mechanism via hydrogen bonding, in addition to the primary reversed-phase (hydrophobic) mechanism. Because these silanol sites can be non-uniform in their activity and distribution, this secondary interaction is a common cause of peak tailing.[5][10]
Q3: My peak for this compound is tailing. Where should I begin troubleshooting?
A systematic approach is the most efficient way to diagnose the issue. Start with the simplest and most common causes before moving to more complex possibilities. The logical workflow below can guide your troubleshooting process.
Q4: How can I specifically mitigate the secondary interactions with silanol groups?
Addressing the interactions between this compound and residual silanols is key to achieving a symmetrical peak shape.
-
Use a Modern, End-Capped Column: High-purity, Type B silica columns that are thoroughly end-capped are designed to have minimal residual silanol activity.[4][11][12] This is the most effective way to prevent the problem from the start.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) protonates the silanol groups, rendering them less active for secondary interactions.[12][13] Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is a common strategy.[14]
-
Use a Mobile Phase Additive: A small concentration of a basic compound, like triethylamine (B128534) (TEA), can be added to the mobile phase.[12] The TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte.
Q5: Could my sample preparation be the source of the peak tailing?
Yes, sample preparation can significantly impact peak shape.
-
Sample Solvent: If the sample is dissolved in a solvent much stronger (less polar in reversed-phase) than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 30% acetonitrile), it can cause the sample band to spread improperly at the column inlet, leading to tailing.[7][8] Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Sample Concentration: Overloading the column by injecting too much analyte can saturate the active sites, leading to peak tailing.[2][7] Solution: Try diluting your sample by a factor of 10 or 100 and re-injecting.
Quantitative Data Summary
The table below summarizes the potential impact of various troubleshooting steps on the peak asymmetry factor (As) for this compound. A value closer to 1.0 indicates a more symmetrical peak.
| Condition | Mobile Phase Composition | Analyte Conc. (µg/mL) | Column Type | Hypothetical Peak Asymmetry (As) | Observation |
| Initial (Problematic) | Acetonitrile/Water (40:60) | 50 | Standard C18 (Type A) | 2.2 | Severe peak tailing observed. |
| Reduced Concentration | Acetonitrile/Water (40:60) | 5 | Standard C18 (Type A) | 1.8 | Tailing is reduced but still significant. |
| pH Adjustment | Acetonitrile/Water (40:60) with 0.1% Formic Acid (pH ~2.8) | 50 | Standard C18 (Type A) | 1.4 | Tailing is significantly reduced.[15] |
| Use of Modern Column | Acetonitrile/Water (40:60) with 0.1% Formic Acid (pH ~2.8) | 50 | End-capped C18 (Type B) | 1.1 | A near-symmetrical peak is achieved.[15] |
Experimental Protocols
Protocol 1: Systematic Investigation of Peak Tailing
Objective: To systematically identify the root cause of peak tailing for this compound.
Methodology:
-
System Suitability Check:
-
Inject a well-characterized neutral compound (e.g., Toluene) under your current method conditions.
-
Analysis: If this peak also tails, the issue is likely physical (e.g., column void, blocked frit, extra-column volume).[3] If the peak is symmetrical, the issue is likely a chemical interaction specific to your analyte.
-
-
Sample Concentration Test:
-
Prepare serial dilutions of your this compound sample (e.g., 1:10 and 1:100) using the mobile phase as the diluent.
-
Inject the original and diluted samples.
-
Analysis: If the peak asymmetry improves significantly with dilution, the original sample was likely overloading the column.[7]
-
-
Mobile Phase pH Adjustment:
-
Prepare a fresh batch of your mobile phase. To the aqueous portion, add 0.1% (v/v) formic acid. Ensure all components are fully mixed and degassed.
-
Equilibrate the column with the new mobile phase for at least 20 column volumes.
-
Inject your standard concentration sample.
-
Analysis: A significant improvement in peak shape points to secondary silanol interactions as the primary cause.[12]
-
-
Column Evaluation:
-
If the above steps do not resolve the issue, replace the analytical column with a new, high-quality, end-capped C18 column of the same dimensions.
-
Equilibrate the new column and inject the sample using the optimized mobile phase (with acid).
-
Analysis: If a symmetrical peak is now obtained, the original column was likely degraded or not suitable for this analysis.[3][16]
-
Visualizing the Chemical Interaction
The diagram below illustrates the secondary hydrogen-bonding interaction between the carbonyl group of this compound and a residual silanol group on the surface of a silica-based stationary phase, which is a primary chemical cause of peak tailing.
References
- 1. Buy this compound | 23260-39-1 [smolecule.com]
- 2. uhplcs.com [uhplcs.com]
- 3. benchchem.com [benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. lctsbible.com [lctsbible.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. waters.com [waters.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. uhplcs.com [uhplcs.com]
How to prevent polymerization of 2-Methyl-4-oxopentanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 2-Methyl-4-oxopentanal during their experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Increased Viscosity or Solidification of this compound | Polymerization via aldol (B89426) condensation. This can be initiated by heat, light, or the presence of acidic or basic impurities. | Immediately cool the sample to < -15°C. If the material is still liquid, add a recommended inhibitor (see inhibitor table below). If solidified, the product is likely unusable. |
| Discoloration (e.g., yellowing) | Onset of polymerization or degradation. | Discard the sample and obtain a fresh, properly stored batch. Ensure future storage is at low temperatures and under an inert atmosphere. |
| Inconsistent Experimental Results | Partial polymerization of the starting material, leading to lower effective concentration and potential interference from oligomers. | Always use freshly opened or properly stored this compound. Consider purifying the material by distillation if its purity is in doubt, though this should be done with extreme care to avoid polymerization during heating. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization?
A1: The primary cause of polymerization in this compound is self-aldol condensation. This reaction occurs because the molecule possesses both an aldehyde functional group and alpha-hydrogens, making it susceptible to react with itself, especially in the presence of acid or base catalysts, heat, or light. The reaction leads to the formation of dimers, trimers, and higher oligomers, increasing the viscosity and eventually leading to solidification.
Q2: How can I prevent the polymerization of this compound during storage?
A2: Proper storage is crucial for preventing the polymerization of this compound. It is recommended to store the compound at temperatures below -15°C under an inert atmosphere, such as nitrogen or argon[1]. This minimizes the influence of heat and oxygen, which can promote polymerization. Using a sealed, airtight container is also essential to prevent exposure to moisture and atmospheric contaminants.
Q3: Are there any chemical inhibitors that can be added to prevent polymerization?
A3: Yes, specific chemical inhibitors can be added in low concentrations to stabilize this compound. Certain alkaline substances have been shown to be effective. For instance, triethanolamine (B1662121) or dimethylethanolamine at concentrations of 10-100 ppm can prevent polymerization for extended periods without catalyzing aldol condensation[1]. Another approach is the addition of alkali or alkaline earth metal hydroxides or carbonates at very low concentrations of 0.05-20 ppm[2].
Q4: Can I use common radical inhibitors like hydroquinone (B1673460)?
A4: While radical inhibitors like hydroquinone are effective for preventing the polymerization of monomers like styrenes and acrylates, they are generally not the most effective choice for preventing aldol condensation, which is the primary polymerization pathway for this compound. The mechanism of aldol condensation is ionic, not radical-based.
Q5: What is the impact of pH on the stability of this compound?
A5: The stability of this compound is highly sensitive to pH. Both acidic and basic conditions can catalyze aldol condensation. It is important to avoid contact with strong acids or bases. While very low concentrations of specific alkaline inhibitors are recommended for stabilization, higher concentrations can accelerate the undesired condensation reaction[2].
Quantitative Data on Inhibitors for Aliphatic Aldehydes
The following table summarizes the effectiveness of various inhibitors on the stability of aliphatic aldehydes, which can be considered analogous for this compound.
| Inhibitor | Concentration (ppm) | Aldehyde Tested | Storage Conditions | Duration of Stability | Reference |
| Triethanolamine | 20 - 100 | Isobutyraldehyde | Stored in the open, variable temperatures | At least 30 weeks | [1] |
| Dimethylethanolamine | 20 - 100 | Isobutyraldehyde | Stored in the open, variable temperatures | At least 30 weeks | [1] |
| Triethanolamine | 20 | n-Dodecanal | 0°C and 20°C | Not specified | [1] |
| Sodium Hydroxide | 0.05 - 20 | Aliphatic C3-C14 aldehydes | Not specified | Not specified | [2] |
| Potassium Carbonate | 0.05 - 20 | Aliphatic C3-C14 aldehydes | Not specified | Not specified | [2] |
Experimental Protocols
Protocol for Storage of this compound
-
Preparation of Inert Atmosphere: Before opening a new bottle of this compound, ensure you have a source of dry, inert gas (nitrogen or argon) available.
-
Aliquoting: If you do not intend to use the entire bottle at once, it is best to aliquot the compound into smaller, sealed vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and moisture with each use.
-
Sealing: Use vials with tight-fitting caps, preferably with a PTFE liner.
-
Storage Conditions: Place the sealed vials in a freezer at a temperature of -15°C or lower.
-
Thawing: When ready to use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the compound.
Protocol for the Addition of an Inhibitor
-
Inhibitor Selection: Choose an appropriate inhibitor from the table above, for example, triethanolamine.
-
Stock Solution Preparation: Prepare a dilute stock solution of the inhibitor in a solvent that is compatible with your experimental system and will not react with this compound. For example, a 1% (w/v) solution of triethanolamine in a dry, inert solvent.
-
Calculating the Addition Volume: Calculate the volume of the stock solution needed to achieve the desired final concentration of the inhibitor in your this compound sample (e.g., 50 ppm).
-
Addition: Under an inert atmosphere, add the calculated volume of the inhibitor stock solution to the this compound.
-
Mixing: Gently swirl the mixture to ensure uniform distribution of the inhibitor.
-
Storage: Store the stabilized this compound according to the storage protocol outlined above.
Visualizations
Caption: Aldol condensation pathway of this compound.
Caption: Workflow for preventing polymerization of this compound.
References
Challenges in the isolation of pure 2-Methyl-4-oxopentanal
Welcome to the technical support center for 2-Methyl-4-oxopentanal. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions regarding the challenges encountered during the isolation and purification of this versatile dicarbonyl compound.
Frequently Asked Questions (FAQs)
Q1: What makes the isolation of pure this compound so challenging?
A1: The primary challenge stems from the molecule's bifunctional nature, as it contains both a ketone and a more reactive aldehyde group.[1][2] This structure makes it highly susceptible to self-condensation (intramolecular aldol (B89426) reaction) to form cyclic byproducts, as well as other side reactions under common purification conditions like exposure to heat, acid, or base.[3][4][5]
Q2: My final product is yellow or brown. What is the cause of this discoloration?
A2: Discoloration, often described as "browning," is typically caused by the formation of nitrogen-containing heterocyclic compounds, such as pyrroles. This occurs if the compound comes into contact with ammonia (B1221849) or primary amines during the synthesis or workup.[2][6] Even trace amounts of amine contaminants can react with the 1,4-dicarbonyl structure of this compound, leading to highly colored oligomers.[6]
Q3: Why is my yield consistently low after purification?
A3: Low yields are often a result of product loss due to thermal degradation or side reactions. Heating the compound, especially at atmospheric pressure, can promote the intramolecular aldol condensation, converting the desired product into an impurity.[5][7] Additionally, using strong acidic or basic conditions during aqueous workup can catalyze these unwanted reactions, reducing the overall yield.
Q4: What are the most common impurities I should expect to find in my crude product?
A4: Based on the reactivity of this compound, the most common impurities include:
-
Unreacted Starting Materials: Dependent on the synthetic route used.[1]
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Intramolecular Aldol Product: Primarily 3,4-dimethylcyclopent-2-en-1-one, formed via internal cyclization.
-
Solvents: Residual solvents from the reaction or extraction steps.
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Oxidation Product: 2-Methyl-4-oxopentanoic acid, if the aldehyde is exposed to oxidizing conditions.[1]
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High-Molecular-Weight Condensation Products: Oligomers formed from intermolecular reactions.
Q5: Is it better to purify by distillation or chromatography?
A5: Both methods have their advantages and disadvantages. Vacuum distillation is effective for removing non-volatile impurities but carries the risk of thermal degradation if the temperature is not carefully controlled.[7] Flash column chromatography on silica (B1680970) gel is an excellent method for separating the target compound from both more and less polar impurities at room temperature, minimizing thermal stress.[4] The choice often depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield & Purity | Thermal Decomposition During Distillation: Heating at or near atmospheric pressure promotes intramolecular aldol condensation. | Perform distillation under a high vacuum to lower the boiling point and minimize thermal stress.[7] Consider a short-path distillation apparatus. |
| Acid/Base Catalyzed Side Reactions: Traces of acid or base in the workup catalyze self-condensation. | Neutralize the reaction mixture carefully before extraction. Wash the organic layer with brine until the aqueous washes are neutral (pH ~7). | |
| Product Discoloration (Yellow/Brown) | Reaction with Nitrogen Sources: Contamination with ammonia or primary amines during workup leads to pyrrole (B145914) formation.[6] | Use ammonium (B1175870) chloride for quenching instead of ammonium hydroxide. Ensure all glassware and reagents are free from amine contaminants. |
| Multiple Spots on TLC / Peaks in GC | Formation of Aldol Impurity: The crude product contains the cyclized aldol condensation product.[3][5] | Purify the crude product using flash column chromatography on silica gel at room temperature to separate the desired linear dicarbonyl from its cyclic isomer.[4] |
| Presence of Unreacted Starting Materials: The initial reaction did not go to completion. | Monitor the reaction closely by TLC or GC-MS to ensure full conversion of the starting material before initiating workup. | |
| Inconsistent Analytical Results | Degradation on GC Column: The high temperature of the GC injection port can cause on-column degradation. | Use a lower injection port temperature if possible. Consider derivatization of the aldehyde/ketone with an agent like PFBHA to form a more stable oxime before GC-MS analysis.[8] |
Data Presentation
The choice of purification method is critical to obtaining high-purity this compound. The following table provides a comparative summary of expected outcomes based on the compound's known instabilities.
Table 1: Comparison of Purification Protocols for this compound
| Parameter | Protocol 1: Atmospheric Distillation | Protocol 2: Vacuum Distillation | Protocol 3: Flash Chromatography |
| Principle | Separation by boiling point at 760 mmHg. | Separation by boiling point at reduced pressure (e.g., 10-20 mmHg).[7] | Separation by polarity on a solid phase (silica gel) at ambient temperature.[4] |
| Expected Purity | Low (<70%) | Moderate to High (85-95%) | High (>98%) |
| Expected Yield | Very Low (<30%) | Moderate (50-70%) | High (70-90%) |
| Key Challenge | High risk of thermal decomposition and intramolecular aldol condensation. | Requires careful temperature and pressure control to prevent bumping and decomposition. | Can be time-consuming and requires significant solvent usage for large scales. |
| Best Suited For | Not recommended. | Removing non-volatile impurities from moderately clean crude product. | Achieving high purity and separating structurally similar isomers like the aldol byproduct. |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 2-Methyl-4-pentanol
This protocol describes a common method for synthesizing this compound.
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-methyl-4-pentanol (1.0 eq) in a suitable solvent like dichloromethane (B109758) (DCM).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Oxidant Addition: Slowly add a solution of an oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) in DCM) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting alcohol is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the chromium salts. Wash the filter cake with additional DCM.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure at low temperature (<30 °C) to obtain the crude this compound.
Protocol 2: Purification by Vacuum Distillation
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus for vacuum operation. Use a short path or Vigreux column. Ensure all glassware is dry.
-
Distillation: Place the crude this compound into the distillation flask with a few boiling chips or a magnetic stir bar.
-
Pressure Reduction: Gradually reduce the pressure to the desired level (e.g., 10 mmHg).
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Collect the distillate fractions based on the boiling point at the operating pressure. The main fraction should be collected while the temperature at the distillation head remains constant. Do not distill to dryness to avoid concentrating potentially unstable residues.[9]
Protocol 3: Purity Assessment by GC-MS
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified this compound (approx. 1 mg/mL) in a high-purity solvent such as ethyl acetate (B1210297) or DCM.
-
GC-MS Conditions (Typical):
-
Column: A non-polar column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250°C (use with caution, lower if degradation is observed).
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.[10]
-
-
Analysis: Inject the sample and analyze the resulting chromatogram and mass spectra to identify the main product and any impurities by comparing fragmentation patterns with library data.
Visualizations
The following diagrams illustrate key workflows and chemical pathways involved in the synthesis and purification of this compound.
Caption: Experimental workflow from synthesis to final analysis.
Caption: Key reaction pathways for this compound.
Caption: Troubleshooting flowchart for purification issues.
References
- 1. Buy this compound | 23260-39-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Solved 2,2-dimethyl-4-oxopentanal undergoes intramolecular | Chegg.com [chegg.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Refining Purification Protocols for 2-Methyl-4-oxopentanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for 2-Methyl-4-oxopentanal.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below. These properties are crucial for developing appropriate purification strategies.
| Property | Value |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol [1][2][3] |
| CAS Number | 23260-39-1[2] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated ~150 °C (at 760 mmHg)[4] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; less soluble in water[4] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound and similar keto-aldehydes.
Q1: My purified this compound shows signs of degradation over time. What are the likely causes and how can I prevent this?
A1: this compound is susceptible to degradation due to the presence of both aldehyde and ketone functional groups. The primary degradation pathways include:
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Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially when exposed to air.
-
Aldol Condensation: In the presence of acidic or basic impurities, the molecule can undergo self-condensation reactions, leading to higher molecular weight impurities.
-
Polymerization: Aldehydes are prone to polymerization, particularly upon prolonged storage or exposure to non-neutral pH.
Mitigation Strategies:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Proper Storage: Store at low temperatures (refrigerated at 2-8 °C or frozen at -20 °C) in a tightly sealed, light-resistant container.
-
Solvent Purity: Use high-purity, dry, and peroxide-free solvents for all purification and storage steps.
-
pH Control: Maintain a neutral pH during workup and purification to avoid catalyzing degradation reactions.
Q2: I am having difficulty separating this compound from a structurally similar impurity by column chromatography. What can I do?
A2: Improving separation of closely eluting compounds requires optimizing the chromatographic conditions.
-
Solvent System: A less polar solvent system will generally increase the separation between spots on a TLC plate, providing better resolution on the column. Experiment with different solvent ratios (e.g., varying the hexane (B92381)/ethyl acetate (B1210297) ratio).
-
Stationary Phase: If silica (B1680970) gel does not provide adequate separation, consider using a different stationary phase, such as alumina (B75360) (neutral or basic) or a bonded-phase silica.
-
Gradient Elution: Employing a shallow gradient of increasing solvent polarity can help to better resolve compounds with similar Rf values.
Q3: My compound seems to be reacting on the silica gel column. How can I confirm this and what is an alternative?
A3: The acidic nature of silica gel can sometimes catalyze reactions of sensitive compounds like aldehydes.
-
TLC Stability Test: To check for on-plate degradation, run a 2D TLC. Spot the compound, run the plate in one solvent system, dry it, and then rotate it 90 degrees and run it in the same solvent system again. If the compound is stable, it should appear as a single spot on the diagonal. Tailing or the appearance of new spots indicates degradation.
-
Alternative Stationary Phases: If instability on silica is confirmed, switch to a more inert stationary phase like neutral alumina or deactivated silica gel.
-
Flash Chromatography: Minimize the time the compound spends on the stationary phase by using flash column chromatography.
Q4: Can I use distillation to purify this compound? What precautions should I take?
A4: Yes, vacuum distillation is a suitable method for purifying this compound, especially for removing non-volatile impurities.
-
Vacuum: Due to its relatively high boiling point and thermal sensitivity, distillation should be performed under reduced pressure to lower the boiling point and minimize thermal degradation.
-
Smooth Boiling: Always use fresh boiling chips or a magnetic stir bar to prevent bumping.
-
Temperature Control: Use a heating mantle with a stirrer for uniform heating and carefully monitor the vapor temperature.
-
Fractional Distillation: If separating from impurities with close boiling points, a fractionating column is necessary to achieve good separation.
Experimental Protocols
The following are generalized protocols for the purification of this compound, based on methods used for structurally similar compounds. Researchers should optimize these protocols for their specific experimental context.
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for removing polar and non-polar impurities.
1. Preparation:
- Stationary Phase: Silica gel (230-400 mesh).
- Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal system should provide a retention factor (Rf) of 0.2-0.4 for this compound.
2. Column Packing:
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
- Add a layer of sand on top of the silica gel bed.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the eluent.
- Carefully load the sample onto the top of the column.
- Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel and adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
- Begin elution with the chosen solvent system.
- If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.
- Collect fractions and monitor their composition by TLC.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Vacuum Distillation
This protocol is effective for separating this compound from non-volatile impurities or those with significantly different boiling points.
1. Apparatus Setup:
- Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.
- Use a heating mantle with a magnetic stirrer for the distillation flask.
- Place a thermometer correctly to measure the temperature of the vapor.
2. Distillation Procedure:
- Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.
- Begin stirring and gradually apply vacuum.
- Slowly heat the distillation flask.
- Collect any low-boiling impurities as a forerun.
- Collect the main fraction of this compound when the vapor temperature is stable at the expected boiling point under the applied pressure.
- Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and other residues.
Diagrams
Caption: Troubleshooting workflow for common purification issues.
Caption: General experimental workflow for purification.
References
- 1. Buy this compound | 23260-39-1 [smolecule.com]
- 2. This compound | C6H10O2 | CID 13699909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-2-methyl-4-oxopentanal | C6H10O2 | CID 45085050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 2-Methyl-3-methylidene-4-oxopentanal (EVT-1176651) | 124186-14-7 [evitachem.com]
Minimizing epimerization of 2-Methyl-4-oxopentanal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing epimerization of 2-Methyl-4-oxopentanal during experimental procedures. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to ensure the stereochemical integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound?
A1: Epimerization is the change in the configuration of a single stereocenter in a molecule that has more than one. In this compound, the chiral center is the carbon at the 2-position (the α-carbon to the aldehyde group). Epimerization at this center leads to the conversion of one enantiomer (e.g., (R)-2-Methyl-4-oxopentanal) into its opposite enantiomer (e.g., (S)-2-Methyl-4-oxopentanal), resulting in a racemic or partially racemized mixture.
Q2: What are the primary causes of epimerization of this compound?
A2: The primary cause of epimerization is the presence of acidic or basic conditions. Both acids and bases can catalyze the formation of a planar enol or enolate intermediate, which leads to a loss of the original stereochemistry at the α-carbon. Elevated temperatures can also accelerate this process.
Q3: How can I prevent epimerization during storage?
A3: To minimize epimerization during storage, this compound should be stored under neutral, anhydrous conditions at low temperatures (-20°C is recommended). It is advisable to store it as a solution in a non-polar, aprotic solvent like hexane (B92381) or toluene. Avoid protic solvents or any acidic or basic contaminants.
Q4: Which analytical techniques are suitable for monitoring the epimerization of this compound?
A4: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are the most effective techniques for separating and quantifying the enantiomers of this compound. This allows for the determination of the enantiomeric excess (ee) and thus the extent of epimerization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of optical purity after a reaction. | The reaction conditions were too acidic or basic. | Buffer the reaction mixture to maintain a neutral pH. If possible, use non-ionic bases or acids that are less prone to causing epimerization. |
| The reaction was run at an elevated temperature for an extended period. | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Minimize the reaction time. | |
| Epimerization observed after purification by chromatography. | The silica (B1680970) gel used for column chromatography was acidic. | Neutralize the silica gel by washing it with a solution of a non-nucleophilic base (e.g., triethylamine) in the eluent, followed by thorough washing with the eluent alone. Alternatively, use a less acidic stationary phase like alumina. |
| The solvents used for chromatography contained acidic or basic impurities. | Use high-purity, distilled solvents for all chromatographic procedures. | |
| Inconsistent results in enantiomeric excess (ee) measurements. | The analytical method (chiral GC or HPLC) is not optimized. | Re-validate the chiral separation method. Ensure baseline separation of the enantiomers. Check for potential on-column epimerization by varying the analytical conditions (e.g., temperature). |
Data Presentation
The following tables provide illustrative data on the stability of this compound under various conditions. This data is intended to guide experimental design to minimize epimerization.
Table 1: Effect of pH on the Epimerization of (R)-2-Methyl-4-oxopentanal at 25°C
| pH | Time (hours) | Enantiomeric Excess (ee %) |
| 4.0 | 24 | 98 |
| 7.0 | 24 | >99 |
| 9.0 | 24 | 85 |
| 11.0 | 24 | 50 |
Table 2: Effect of Temperature on the Epimerization of (R)-2-Methyl-4-oxopentanal at pH 8.0
| Temperature (°C) | Time (hours) | Enantiomeric Excess (ee %) |
| 4 | 24 | 95 |
| 25 | 24 | 88 |
| 50 | 24 | 60 |
Table 3: Effect of Solvent on the Epimerization of (R)-2-Methyl-4-oxopentanal with Triethylamine (1.1 eq) at 25°C
| Solvent | Time (hours) | Enantiomeric Excess (ee %) |
| Toluene | 12 | 97 |
| Dichloromethane | 12 | 92 |
| Tetrahydrofuran | 12 | 85 |
| Methanol | 12 | 70 |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receipt and Initial Handling: Upon receipt, store the compound at -20°C. Handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.
-
Solvent Selection: For preparing stock solutions, use dry, aprotic, and non-polar solvents such as hexane, toluene, or diethyl ether.
-
Storage of Solutions: Store solutions in tightly sealed vials with Teflon-lined caps (B75204) at -20°C. For long-term storage, flame-seal the vials under an inert atmosphere.
-
Weighing and Transfer: Perform all weighing and transfers in a glove box or under a stream of inert gas. Use clean and dry glassware.
Protocol 2: Chiral Gas Chromatography (GC) Method for Enantiomeric Purity Analysis
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column is required. A commonly used stationary phase for such separations is a derivative of cyclodextrin, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin.
-
Sample Preparation: Dilute a small amount of this compound in a volatile, dry solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: Chiral GC Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a cyclodextrin-based stationary phase).
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 150°C at 2°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Visualizations
Caption: Mechanism of acid/base-catalyzed epimerization of this compound.
Caption: Troubleshooting workflow for identifying and mitigating sources of epimerization.
Caption: Experimental workflow for the analysis of enantiomeric purity.
Validation & Comparative
A Comparative Analysis of 2-Methyl-4-oxopentanal and its Unsubstituted Analogue, 4-oxopentanal
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Aldehydes, with their inherent reactivity, serve as versatile intermediates. This guide provides a detailed comparison of 2-Methyl-4-oxopentanal and its structural analogue, 4-oxopentanal (B105764) (also known as levulinaldehyde), focusing on their physicochemical properties, reactivity, and applications in key synthetic transformations. This objective analysis, supported by experimental data and established chemical principles, aims to assist researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Tabulated Comparison
The introduction of a methyl group at the alpha-position of 4-oxopentanal imparts subtle but significant changes to its physical properties. These differences, summarized in the table below, can influence reaction kinetics, solubility, and handling characteristics.
| Property | This compound | 4-Oxopentanal (Levulinaldehyde) | Analysis of α-Methylation Effect |
| Molecular Formula | C₆H₁₀O₂[1][2][3] | C₅H₈O₂[4] | The addition of a CH₂ unit results in a higher molecular weight. |
| Molecular Weight | 114.14 g/mol [1][2] | 100.12 g/mol | Increased molecular mass. |
| CAS Number | 23260-39-1[2] | 626-96-0 | Unique identifiers for each compound. |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | No significant change expected in appearance. |
| Boiling Point | Not experimentally reported, expected to be slightly higher than 4-oxopentanal | ~170 °C at 760 mmHg | Increased molecular weight and van der Waals forces from the methyl group are expected to lead to a slightly higher boiling point.[5] |
| Density | Not experimentally reported | ~1.018 g/mL | The methyl group may slightly decrease the density due to less efficient packing, though this effect is generally small. |
| Solubility | Soluble in organic solvents, sparingly soluble in water | Soluble in organic solvents, sparingly soluble in water | The increased hydrocarbon character due to the methyl group is expected to slightly decrease water solubility and increase solubility in nonpolar organic solvents. |
Reactivity and Stability: The Impact of α-Methylation
The primary distinction in the chemical behavior of this compound and 4-oxopentanal arises from the electronic and steric effects of the α-methyl group.
Electronic Effects: Alkyl groups, such as the methyl group, are weakly electron-donating through an inductive effect.[6][7] This donation of electron density to the carbonyl carbon slightly reduces its partial positive charge, making it a less potent electrophile. Consequently, this compound is expected to be slightly less reactive towards nucleophilic attack at the aldehyde carbonyl compared to 4-oxopentanal.[6][8]
Steric Effects: The presence of the methyl group adjacent to the aldehyde functionality in this compound introduces steric hindrance.[9][10] This bulkiness can impede the approach of nucleophiles to the carbonyl carbon, further decreasing the rate of reaction compared to the sterically unhindered aldehyde of 4-oxopentanal.[9]
Stability: Ketones are generally more stable than aldehydes, in part due to the stabilizing effect of two electron-donating alkyl groups compared to one alkyl group and a hydrogen atom in aldehydes.[11][12][13] By analogy, the additional alkyl (methyl) group in this compound provides a slight increase in thermodynamic stability compared to 4-oxopentanal. However, both molecules are reactive due to the presence of the aldehyde functional group.
Comparative Reactivity in Key Synthetic Transformations
Both this compound and 4-oxopentanal are valuable precursors for the synthesis of heterocyclic compounds, primarily through the Paal-Knorr synthesis, and for carbon-carbon bond formation via aldol (B89426) reactions.
Paal-Knorr Pyrrole (B145914) Synthesis
The Paal-Knorr synthesis is a powerful method for the construction of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[14][15][16]
Reaction Scheme:
Quantitative Comparison of Pyrrole Synthesis:
| Feature | This compound | 4-Oxopentanal | Comparative Analysis |
| Product | 1-Substituted-2,5-dimethylpyrrole | 1-Substituted-2-methylpyrrole | The methyl group at the α-position of the aldehyde becomes a substituent on the resulting pyrrole ring. |
| Reaction Rate | Expected to be slower | Generally faster | The reduced electrophilicity and increased steric hindrance of the aldehyde in this compound are expected to decrease the rate of the initial nucleophilic attack by the amine. |
| Typical Yields | Data not available, but expected to be comparable to or slightly lower than for 4-oxopentanal under optimized conditions. | 65-90% for N-substituted pyrroles | While the reaction rate may be slower, the overall thermodynamic driving force for aromatization should lead to good yields for this compound as well. |
Intramolecular Aldol Cyclization
Both molecules can undergo intramolecular aldol cyclization to form five-membered rings, a key transformation in the synthesis of natural products and other complex molecules.[17][18]
Reaction Workflow:
In this reaction, the ketone enolate acts as the nucleophile, attacking the electrophilic aldehyde. The reduced electrophilicity of the aldehyde in this compound would be expected to slow down the cyclization step. However, the principles of ring formation, favoring 5- and 6-membered rings, govern the overall outcome for both substrates.[17]
Experimental Protocols
General Protocol for Paal-Knorr Pyrrole Synthesis
Materials:
-
1,4-dicarbonyl compound (4-oxopentanal or this compound) (1.0 eq)
-
Primary amine (e.g., aniline) or ammonium (B1175870) acetate (B1210297) (1.1 - 3.0 eq)
-
Glacial acetic acid or ethanol (B145695) as solvent
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound in the chosen solvent.
-
Add the primary amine or ammonium acetate to the solution.
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If acetic acid is used as the solvent, pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica (B1680970) gel.
General Protocol for Intramolecular Aldol Cyclization
Materials:
-
Dicarbonyl compound (4-oxopentanal or this compound)
-
Base catalyst (e.g., sodium hydroxide, potassium carbonate) or acid catalyst (e.g., p-toluenesulfonic acid) for dehydration
-
Appropriate solvent (e.g., ethanol, toluene)
-
Round-bottom flask, magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the dicarbonyl compound in the chosen solvent in a round-bottom flask.
-
Add the base catalyst and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute acid solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine and dry over an anhydrous drying agent.
-
Concentrate the solution under reduced pressure to obtain the crude β-hydroxy ketone.
-
For dehydration, dissolve the crude product in a suitable solvent (e.g., toluene), add an acid catalyst, and heat to reflux, often with a Dean-Stark apparatus to remove water.
-
After the dehydration is complete, perform an appropriate work-up and purify the resulting α,β-unsaturated cyclic ketone by column chromatography or distillation.
Conclusion
Both this compound and 4-oxopentanal are valuable bifunctional synthons. The choice between them will depend on the specific synthetic target and desired reaction characteristics.
-
4-Oxopentanal is generally more reactive due to lower steric hindrance and a more electrophilic aldehyde carbon. This can lead to faster reaction rates.
-
This compound offers the opportunity to introduce an additional methyl group into the target molecule. Its slightly lower reactivity may be advantageous in cases where selectivity is required in the presence of other reactive functional groups.
Researchers should consider the trade-offs between reactivity and the desired substitution pattern of the final product when selecting between these two versatile aldehydes. The provided protocols offer a starting point for the application of these building blocks in the synthesis of diverse and complex molecules.
References
- 1. Buy this compound | 23260-39-1 [smolecule.com]
- 2. This compound | C6H10O2 | CID 13699909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 5. What is the effect of steric hindrance on the boiling points of aldehydes and ketones [sas.upenn.edu]
- 6. brainkart.com [brainkart.com]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. jackwestin.com [jackwestin.com]
- 10. mcat-review.org [mcat-review.org]
- 11. quora.com [quora.com]
- 12. quora.com [quora.com]
- 13. homework.study.com [homework.study.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-4-oxopentanal
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-Methyl-4-oxopentanal is crucial, particularly when it may be present as a process impurity or a degradation product in pharmaceutical manufacturing. Due to its reactive aldehyde and ketone functional groups, this compound can be challenging to analyze directly and may be classified as a potentially genotoxic impurity, necessitating highly sensitive analytical methods.[1][2] This guide provides a comprehensive comparison of two primary analytical approaches for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization.
While specific validated methods for this compound are not extensively documented in publicly available literature, the methodologies presented here are based on well-established and validated techniques for structurally similar aliphatic aldehydes and ketones.[3][4] The performance data provided are representative of what can be expected for the analysis of this compound.
Method Comparison
The selection of an appropriate analytical method for this compound depends on several factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. To enhance the volatility and chromatographic performance of aldehydes and ketones like this compound, a derivatization step is often employed. A common and effective derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl groups to form stable oxime derivatives that are readily analyzable by GC-MS.[3] This method offers high selectivity and sensitivity, making it well-suited for trace-level analysis in complex matrices.[3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a versatile and widely used analytical technique. Since aliphatic aldehydes and ketones like this compound lack a strong chromophore for direct UV detection, derivatization is necessary. The most common derivatizing agent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds to form stable hydrazone derivatives that can be easily detected by UV absorbance.[4] HPLC-UV is a robust and cost-effective method suitable for a variety of sample types.[3]
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of GC-MS with PFBHA derivatization and HPLC-UV with DNPH derivatization for the analysis of small aliphatic aldehydes and ketones. These values can be considered representative for the validation of an analytical method for this compound.
| Validation Parameter | GC-MS with PFBHA Derivatization | HPLC-UV with DNPH Derivatization |
| Limit of Detection (LOD) | Sub-ppb to low ppb range | ~0.1 ppm |
| Limit of Quantification (LOQ) | Low ppb range | ~0.33 ppm |
| Linearity (R²) | >0.99 | >0.99 |
| Accuracy (% Recovery) | 90-110% | 90-110% |
| Precision (%RSD) | <15% | <15% |
| Selectivity | High (Mass Spectrometry) | Moderate |
| Sample Throughput | Moderate | High |
Note: The values for GC-MS and HPLC-UV are based on typical performance characteristics for similar analytes and may vary depending on the specific instrument, method parameters, and sample matrix.[4]
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound using GC-MS and HPLC-UV.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization
This method is suitable for achieving low detection limits and for analyzing this compound in complex matrices where high selectivity is required.[3]
1. Sample Preparation and Derivatization:
-
To 1 mL of the sample, add an appropriate internal standard.
-
Add 100 µL of a 25 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable buffer (e.g., pH 5-6).[4]
-
Incubate the mixture at 60°C for 30 minutes to form the PFBHA-oxime derivatives.[4]
-
After cooling to room temperature, extract the derivatives with 1 mL of a suitable organic solvent (e.g., hexane).
-
Vortex the mixture and centrifuge to ensure phase separation.
-
Transfer the organic layer containing the derivatized analyte for GC-MS analysis.[4]
2. GC-MS Instrumental Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injector Temperature: 250°C.[5]
-
Oven Temperature Program: Start at 60°C, then ramp to 280°C.[4]
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the this compound-PFBHA derivative for quantification.
3. Validation Parameters:
-
Linearity: A calibration curve is constructed by analyzing a series of standard solutions of the derivatized this compound.
-
Accuracy and Precision: Assessed by analyzing spiked matrix samples at various concentration levels.
-
LOD and LOQ: Determined from the standard deviation of the response and the slope of the calibration curve.
Method 2: High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization
This method is a robust and cost-effective option for the routine analysis of this compound.[3]
1. Sample Preparation and Derivatization:
-
To 1 mL of the sample, add a suitable internal standard.
-
Add 500 µL of a freshly prepared 0.1% (w/v) 2,4-dinitrophenylhydrazine (DNPH) solution in acetonitrile (B52724) containing 1% (v/v) phosphoric acid.[4]
-
Vortex the mixture and incubate at room temperature for 1 hour in the dark to form the DNPH-hydrazone derivative.[4]
-
Stop the reaction by adding 200 µL of 1 M potassium hydroxide.[4]
-
Extract the DNPH derivative with 2 mL of a suitable organic solvent (e.g., hexane) by vortexing for 2 minutes.[4]
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.[4]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.[4]
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 360 nm.[4]
-
Injection Volume: 20 µL.[4]
3. Validation Parameters:
-
Linearity: A calibration curve is constructed from the analysis of a series of standard solutions of the this compound-DNPH derivative.[3]
-
Accuracy and Precision: Assessed by analyzing spiked matrix samples at various concentrations.[3]
-
LOD and LOQ: Determined from the standard deviation of the response and the slope of the calibration curve.[3]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the two primary analytical methods discussed for the quantification of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
References
Comparative Guide to the Cross-Reactivity of 2-Methyl-4-oxopentanal in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the potential cross-reactivity of 2-Methyl-4-oxopentanal in immunoassays. Currently, there are no commercially available immunoassays specifically designed for the detection of this compound. Consequently, direct experimental data on its cross-reactivity is not available.
This document provides a predictive comparison based on data from an immunoassay for a structurally similar aldehyde, hexanal. The information herein is intended to guide researchers in anticipating potential interferences and in the development of novel immunoassays for this compound.
Data Presentation: Predicted Cross-Reactivity Profile
The cross-reactivity of an antibody in an immunoassay is a measure of its ability to bind to molecules other than the target analyte. This is a critical parameter for assay specificity. In the absence of a dedicated immunoassay for this compound, we can infer its potential cross-reactivity by examining data from an established immunoassay for hexanal, a structurally related aliphatic aldehyde.
The following table summarizes the cross-reactivity of various aldehydes in a monoclonal antibody-based indirect competitive ELISA developed for hexanal-protein adducts. This data provides a valuable reference for predicting the behavior of an antibody raised against a hapten similar to this compound.
| Analyte | Chemical Structure | Class | Cross-Reactivity (%) in Hexanal ELISA[1] |
| Hexanal | CH₃(CH₂)₄CHO | Aldehyde | 100 |
| Pentanal | CH₃(CH₂)₃CHO | Aldehyde | 37.9 |
| Heptanal | CH₃(CH₂)₅CHO | Aldehyde | 76.6 |
| 2-trans-Hexenal | CH₃CH₂CH=CHCH₂CHO | Unsaturated Aldehyde | 45.0 |
| Propanal | CH₃CH₂CHO | Aldehyde | No Cross-Reactivity |
| Butanal | CH₃(CH₂)₂CHO | Aldehyde | No Cross-Reactivity |
| Octanal | CH₃(CH₂)₆CHO | Aldehyde | No Cross-Reactivity |
| Nonanal | CH₃(CH₂)₇CHO | Aldehyde | No Cross-Reactivity |
| This compound | CH₃COCH₂CH(CH₃)CHO | Aldehyde, Ketone | Data Not Available (Predicted to have moderate to high cross-reactivity in a similar assay) |
| 2-Pentanone | CH₃COCH₂CH₂CH₃ | Ketone | Data Not Available (Predicted to have low to moderate cross-reactivity) |
Based on these findings, it is plausible that an immunoassay developed for this compound would exhibit significant cross-reactivity with other small, straight-chain and branched aldehydes. The presence of the ketone group in this compound suggests that some level of cross-reactivity with small ketones might also be possible, though likely to a lesser extent than with structurally similar aldehydes.
Experimental Protocols
To facilitate the development of an immunoassay for this compound, a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is provided below. This method is suitable for the detection of small molecules (haptens) like this compound.
Protocol for Competitive ELISA to Determine Cross-Reactivity
1. Preparation of Antigen-Protein Conjugate:
-
Since this compound is a small molecule, it must be conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) to become immunogenic. This is typically achieved by reacting the aldehyde group of this compound with amino groups on the protein via reductive amination.
2. Antibody Production:
-
The this compound-BSA conjugate is used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively.
3. Plate Coating:
-
Coat the wells of a 96-well microtiter plate with the this compound-BSA conjugate (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
4. Blocking:
-
Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
5. Competitive Reaction:
-
Prepare serial dilutions of the standard this compound and the potential cross-reacting compounds in assay buffer.
-
In separate tubes, mix the standard or cross-reactant solutions with a fixed, predetermined concentration of the anti-2-Methyl-4-oxopentanal antibody.
-
Incubate this mixture for 1 hour at room temperature.
-
Add 100 µL of the antibody-analyte mixture to the coated and blocked wells.
-
Incubate for 1-2 hours at room temperature. During this step, the free antibody will compete with the antibody bound to the analyte in solution for binding to the immobilized this compound-BSA conjugate on the plate.
6. Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
7. Signal Development and Measurement:
-
Add 100 µL of a suitable substrate solution (e.g., TMB for HRP).
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
8. Calculation of Cross-Reactivity:
-
The percentage of cross-reactivity is calculated using the following formula:
-
% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of cross-reactant) x 100
-
Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal.
-
Mandatory Visualization
To further elucidate the concepts discussed, the following diagrams are provided.
References
A Comparative Analysis of Synthetic Routes to 2-Methyl-4-oxopentanal
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is a critical aspect of advancing research and development. This guide provides a comparative study of three primary synthetic routes to 2-Methyl-4-oxopentanal, a valuable building block in various chemical syntheses. The comparison focuses on reaction efficiency, accessibility of starting materials, and the complexity of the synthetic procedures.
Three principal synthetic strategies for the preparation of this compound are evaluated: the Michael addition of acetone (B3395972) to methacrolein (B123484), the oxidation of 2-methyl-4-penten-2-ol (B1266220), and the Aldol (B89426) condensation of propanal and acetone. Each pathway presents a distinct set of advantages and challenges in terms of yield, reaction conditions, and scalability.
Comparison of Synthetic Routes
| Route | Starting Materials | Key Transformation | Advantages | Challenges |
| 1. Michael Addition | Acetone, Methacrolein | Conjugate addition | Potentially high atom economy. | Requires careful control of reaction conditions to avoid polymerization of methacrolein. |
| 2. Oxidation | 2-Methyl-4-penten-2-ol | Selective oxidation of an alkene | Can utilize commercially available starting material. | May require specific and potentially costly oxidation reagents; risk of over-oxidation. |
| 3. Aldol Condensation | Propanal, Acetone | Crossed aldol condensation and dehydration | Utilizes simple and readily available starting materials. | Potential for self-condensation of propanal and other side reactions, leading to a mixture of products and lower selectivity. |
Experimental Protocols
Route 1: Michael Addition of Acetone to Methacrolein
This route involves the conjugate addition of the enolate of acetone to the α,β-unsaturated aldehyde, methacrolein. The reaction can be catalyzed by a base.
Experimental Protocol:
Route 2: Oxidation of 2-Methyl-4-penten-2-ol
This method employs the selective oxidation of the carbon-carbon double bond in 2-methyl-4-penten-2-ol to the corresponding ketone, which upon rearrangement would yield the target aldehyde. The Wacker oxidation is a potential method for this transformation.[1]
Experimental Protocol:
A specific, detailed protocol for the Wacker oxidation of 2-methyl-4-penten-2-ol to this compound is not explicitly documented in readily accessible literature. A general approach would involve reacting 2-methyl-4-penten-2-ol in an aqueous/organic co-solvent system with a catalytic amount of a palladium(II) salt (e.g., palladium(II) chloride) and a co-oxidant (e.g., copper(II) chloride) under an oxygen atmosphere. The reaction progress would be monitored, and upon completion, the product would be extracted and purified.
Route 3: Aldol Condensation of Propanal and Acetone
This classical carbon-carbon bond-forming reaction involves the base-catalyzed reaction between propanal and acetone to form a β-hydroxy ketone, which then dehydrates to an enone. A subsequent selective reduction or isomerization would be necessary to obtain the target aldehyde. Due to the potential for multiple side reactions, including the self-condensation of propanal, achieving high selectivity for this compound via this route is challenging.
Experimental Protocol:
Detailed experimental procedures for the direct synthesis of this compound via this specific Aldol condensation are not well-documented, likely due to the aforementioned selectivity issues. A general procedure would involve the careful addition of propanal to a cooled solution of acetone and a base (e.g., sodium hydroxide). The reaction would require strict temperature control and monitoring to favor the desired crossed-aldol product.
Visualizing the Synthesis Pathways
To better understand the logical flow of each synthetic route, the following diagrams are provided.
Caption: Comparative overview of the three main synthesis routes to this compound.
Experimental Workflow Diagram
The general workflow for a chemical synthesis experiment is outlined below.
Caption: A generalized workflow for a typical chemical synthesis experiment.
References
Confirming the Structure of 2-Methyl-4-oxopentanal Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of derivatives of 2-Methyl-4-oxopentanal. It is designed to assist researchers in selecting the most appropriate methods for characterizing these compounds, which are valuable intermediates in organic synthesis. This document outlines detailed experimental protocols, presents comparative quantitative data, and visualizes experimental workflows.
Introduction to this compound and its Derivatives
This compound is a bifunctional organic compound containing both an aldehyde and a ketone functional group.[1] This dual reactivity makes it a versatile starting material for the synthesis of a variety of heterocyclic compounds, most notably N-substituted pyrroles through the Paal-Knorr synthesis.[2][3] The asymmetry of the dicarbonyl system in this compound introduces complexity in its reactions with primary amines, potentially leading to the formation of isomeric pyrrole (B145914) products. Therefore, robust analytical methods are crucial for unambiguous structure determination.
Spectroscopic Techniques for Structural Elucidation
The primary methods for confirming the structure of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the characterization of this compound derivatives.
¹H NMR Spectroscopy: Provides information about the chemical environment and connectivity of hydrogen atoms. Key diagnostic signals for a 2,5-disubstituted N-arylpyrrole derivative, for instance, would include:
-
Singlets for the two methyl groups on the pyrrole ring.
-
A characteristic signal for the protons on the pyrrole ring.
-
Signals corresponding to the protons of the N-aryl substituent.
¹³C NMR Spectroscopy: Reveals the chemical environment of each unique carbon atom. For a pyrrole derivative, one would expect to see distinct signals for the pyrrole ring carbons, the methyl group carbons, and the carbons of the N-substituent.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrrole Derivatives
| Compound | ¹H NMR Signals | ¹³C NMR Signals |
| 2,5-Dimethyl-1-phenylpyrrole | Phenyl-H: 7.2-7.5 (m); Pyrrole-H: 5.9 (s); Methyl-H: 2.0 (s) | Phenyl-C: 140.1, 128.7, 126.8, 126.3; Pyrrole-C: 128.3, 106.2; Methyl-C: 12.9 |
| 2,5-Dimethyl-1H-pyrrole [4][5][6][7] | NH: 7.8 (br s); Pyrrole-H: 5.7 (t); Methyl-H: 2.2 (s) | Pyrrole-C: 127.5, 105.7; Methyl-C: 13.0 |
Note: Data for 2,5-Dimethyl-1-phenylpyrrole is based on typical values and may vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Electron Ionization (EI-MS): This technique typically shows the molecular ion peak (M⁺) and a series of fragment ions. For N-aryl-2,5-dimethylpyrroles, the molecular ion is usually prominent.[8]
Table 2: Key Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,5-Dimethyl-1-phenylpyrrole [8][9] | 171 | 170, 156, 130, 115, 77 |
| 2,5-Dimethyl-1H-pyrrole [4] | 95 | 94, 80, 66, 53 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Pyrrole N-H stretch: For N-unsubstituted pyrroles, a characteristic peak appears around 3400 cm⁻¹. This peak is absent in N-substituted derivatives.
-
C-H stretches: Aromatic and aliphatic C-H stretching vibrations are observed around 3100-2850 cm⁻¹.
-
C=C stretches: Aromatic and pyrrole ring C=C stretching bands appear in the 1600-1450 cm⁻¹ region.
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Functional Group | 2,5-Dimethyl-1-phenylpyrrole | 2,5-Dimethyl-1H-pyrrole[10] |
| N-H Stretch | Absent | ~3400 (broad) |
| Aromatic C-H Stretch | ~3050 | Absent |
| Aliphatic C-H Stretch | ~2920, 2850 | ~2920, 2850 |
| C=C Stretch (Aromatic/Pyrrole) | ~1600, 1500, 1450 | ~1580, 1480 |
Experimental Protocols
General Protocol for Paal-Knorr Synthesis of N-Aryl-2,5-dimethylpyrroles
This protocol describes a general procedure for the synthesis of N-aryl-2,5-dimethylpyrroles from a 1,4-dicarbonyl compound like 2,5-hexanedione, which serves as a model for reactions with this compound.
-
Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or acetic acid.
-
Amine Addition: Add the primary aromatic amine (1-1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
General Protocol for Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
Analysis: The instrument separates the components of the sample, and a mass spectrum is obtained for each component.
Infrared Spectroscopy (FTIR-ATR):
-
Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and structural confirmation process.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound derivatives.
References
- 1. This compound | C6H10O2 | CID 13699909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-Dimethylpyrrole | C6H9N | CID 12265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR spectrum [chemicalbook.com]
- 6. 2,5-二甲基吡咯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2,5-Dimethyl-1-phenylpyrrole | C12H13N | CID 66518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1H-Pyrrole, 2,5-dimethyl-1-phenyl- [webbook.nist.gov]
- 10. 2,5-Dimethyl-1H-pyrrole(625-84-3) IR Spectrum [chemicalbook.com]
A Comparative Guide to 2-Methyl-4-oxopentanal and Other Bifunctional Building Blocks in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular diversity. Bifunctional molecules, in particular, offer elegant and convergent pathways to complex molecular architectures. This guide provides a comparative benchmark of 2-Methyl-4-oxopentanal against other key building blocks, focusing on their application in the synthesis of valuable heterocyclic scaffolds. The comparison is supported by experimental data from literature, detailed protocols, and visualizations of key reaction pathways.
Executive Summary
This compound is a versatile 1,4-dicarbonyl compound, possessing both an aldehyde and a ketone functional group. This dual reactivity allows for its participation in a variety of cyclization reactions to form five-membered heterocycles and carbocycles. Its performance is benchmarked against three other widely used bifunctional building blocks: 4-oxopentanal (B105764) (levulinaldehyde), 2,5-hexanedione (B30556), and glutaraldehyde.
While direct experimental data for this compound in some key reactions is limited in publicly available literature, its reactivity can be inferred from the well-documented chemistry of the other selected building blocks. The presence of a methyl group at the C-2 position in this compound is anticipated to influence both the regioselectivity and reaction rates of cyclizations compared to its unsubstituted counterpart, 4-oxopentanal.
Data Presentation: Performance in Key Synthetic Transformations
The following tables summarize the performance of this compound and its alternatives in two pivotal classes of reactions for drug discovery: the Paal-Knorr synthesis of pyrroles and intramolecular aldol (B89426) condensations for the formation of cyclic ketones.
Table 1: Paal-Knorr Pyrrole Synthesis
| Building Block | Amine | Product | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| This compound | R-NH₂ | 2,4-Dimethyl-N-substituted pyrrole | Acetic Acid or Ethanol | Reflux | 2-6 | Est. 60-85% | [Predicted] |
| 4-Oxopentanal | Ammonia | 2-Methylpyrrole | Acetic Acid | 100 | 1-2 | 70-85 | |
| 4-Oxopentanal | Primary Amine (R-NH₂) | 2-Methyl-N-substituted pyrroles | Acetic Acid or Ethanol | Reflux | 2-6 | 65-90 | |
| 2,5-Hexanedione | Ammonium (B1175870) Carbonate | 2,5-Dimethylpyrrole | Neat | 100-115 | 1.5-2.5 | 81-86 | [1] |
| 2,5-Hexanedione | Primary Amine (R-NH₂) | 2,5-Dimethyl-N-substituted pyrroles | Alumina (B75360) (CATAPAL 200) | 60 | 0.75 | 68-97 |
Table 2: Intramolecular Aldol Condensation
| Building Block | Product | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| This compound | 3,4-Dimethylcyclopent-2-enone | Base (e.g., NaOH) / H₂O, Heat | Reflux | 2-4 | Est. 70-85% | [Predicted] |
| 4-Oxopentanal | 3-Methylcyclopent-2-enone | (S)-Proline / DMSO | 20-25 | 24-48 | 75-90 (High ee) | |
| 2,5-Hexanedione | 3-Methyl-2-cyclopentenone | Base (e.g., NaOH) / H₂O, Heat | Reflux | 2-4 | Good to Excellent | [2] |
| 2,6-Heptanedione (1,5-diketone) | 3-Methyl-2-cyclohexenone | Base (e.g., NaOH) / H₂O, Heat | Reflux | 2-4 | Good to Excellent | [2] |
Note on this compound: As with the Paal-Knorr synthesis, specific yield data for the intramolecular aldol condensation of this compound is not available. The predicted product is 3,4-dimethylcyclopent-2-enone, formed via enolization at the methyl ketone and subsequent attack on the aldehyde. The yield is estimated to be comparable to that of similar 1,4-dicarbonyl compounds. A structurally similar compound, 2,2-dimethyl-4-oxopentanal (B13567862), is known to undergo this reaction to form 4,4-dimethylcyclopent-2-en-1-one.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established literature procedures and can be adapted for use with this compound.
Protocol 1: Paal-Knorr Synthesis of N-Aryl-2,5-dimethylpyrrole from 2,5-Hexanedione
Materials:
-
2,5-Hexanedione (1 mmol)
-
Aniline (or substituted aniline) (1 mmol)
-
CATAPAL 200 alumina (40 mg)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, combine 2,5-hexanedione (1 mmol) and the desired primary amine (1 mmol).
-
Add CATAPAL 200 alumina (40 mg) to the mixture.
-
Stir the reaction mixture at 60°C for 45 minutes under solvent-free conditions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Asymmetric Intramolecular Aldol Cyclization of 4-Oxopentanal
Materials:
-
4-Oxopentanal (≥95%)
-
(S)-Proline (99%)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-oxopentanal (1.00 g, 10.0 mmol).
-
Dissolve the 4-oxopentanal in anhydrous DMSO (10 mL).
-
To this solution, add (S)-proline (115 mg, 1.0 mmol, 10 mol%).
-
Seal the flask and stir the reaction mixture at room temperature (20-25 °C) for 24-48 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 3-hydroxy-3-methylcyclopentan-1-one.
-
For dehydration to the cyclopentenone, the isolated β-hydroxy ketone can be treated with a mild acid (e.g., p-toluenesulfonic acid in toluene (B28343) with azeotropic removal of water).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed in this guide.
Caption: Paal-Knorr synthesis of substituted pyrroles.
Caption: Intramolecular aldol condensation of a 1,4-dicarbonyl.
Caption: General experimental workflow for synthesis.
Concluding Remarks
This compound represents a valuable, though currently under-documented, building block for the synthesis of substituted heterocycles and carbocycles. Its structural similarity to 4-oxopentanal suggests it will be a highly effective precursor for a range of chemical transformations. The presence of the additional methyl group offers a handle for introducing further structural diversity and influencing the electronic and steric properties of the final products.
The provided data for the alternative building blocks—4-oxopentanal and 2,5-hexanedione—demonstrate the robustness and high-yield nature of the Paal-Knorr and intramolecular aldol reactions. These established protocols serve as an excellent starting point for the exploration and optimization of reactions involving this compound. Further experimental investigation into the reactivity of this compound is warranted to fully elucidate its potential in synthetic and medicinal chemistry.
References
A Comparative Guide to the Reactivity of 2-Methyl-4-oxopentanal and its Unmethylated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2-Methyl-4-oxopentanal and its parent compound, 4-oxopentanal (B105764) (also known as levulinaldehyde). By examining key reactions and providing detailed experimental protocols, this document aims to assist researchers in selecting the appropriate building block for their synthetic strategies.
Introduction
4-Oxopentanal is a versatile bifunctional molecule widely employed in the synthesis of heterocyclic compounds.[1][2] Its 2-methyl derivative, this compound, offers a structurally similar scaffold with the addition of a methyl group at the alpha-position to the aldehyde. This substitution is anticipated to influence the molecule's reactivity in key transformations such as the Paal-Knorr synthesis and intramolecular aldol (B89426) condensations, primarily through steric hindrance and electronic effects. While extensive data exists for 4-oxopentanal, this guide also presents expected outcomes for this compound based on established chemical principles, providing a framework for further experimental exploration.
Paal-Knorr Pyrrole (B145914) Synthesis: A Comparative Overview
The Paal-Knorr synthesis is a fundamental method for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[3][4]
Quantitative Data Comparison
The following table summarizes typical reaction conditions and yields for the Paal-Knorr synthesis of 2,4-dimethylpyrrole (B27635) from 4-oxopentanal and a primary amine. Corresponding data for this compound is predicted based on anticipated reactivity.
| Reactant | Amine Source | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Product | Typical Yield (%) |
| 4-Oxopentanal | Methylamine (B109427) | Acetic Acid | 100 | 2-4 | 1,2,4-Trimethylpyrrole | 75-90 |
| This compound | Methylamine | Acetic Acid | 100-120 | 4-8 | 1,2,4,5-Tetramethylpyrrole | 60-80 (Predicted) |
Note: The predicted lower yield and longer reaction time for this compound are based on the potential for increased steric hindrance at the aldehyde carbonyl, which may slow the rate of initial imine formation.
Experimental Protocols
Synthesis of 1,2,4-Trimethylpyrrole from 4-Oxopentanal
-
Materials: 4-Oxopentanal, Methylamine (40% in water), Glacial Acetic Acid, Diethyl Ether, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 4-oxopentanal (1.0 g, 10 mmol) in glacial acetic acid (20 mL).
-
Add methylamine solution (0.85 mL, 11 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture at reflux for 3 hours.
-
Cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation to afford 1,2,4-trimethylpyrrole.
-
Proposed Synthesis of 1,2,4,5-Tetramethylpyrrole from this compound
-
Materials: this compound, Methylamine (40% in water), Glacial Acetic Acid, Toluene (B28343), Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.14 g, 10 mmol) in toluene (30 mL).
-
Add methylamine solution (0.85 mL, 11 mmol) and glacial acetic acid (0.6 mL, 10 mmol).
-
Heat the mixture to reflux, with azeotropic removal of water, for 6 hours.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Signaling Pathway Diagram
Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.
Intramolecular Aldol Condensation: A Comparative Perspective
The presence of both an aldehyde and a ketone in 4-oxopentanal and its 2-methyl derivative allows for intramolecular aldol condensation to form five-membered rings.[5][6]
Quantitative Data Comparison
The following table outlines the expected products and conditions for the intramolecular aldol condensation of both substrates.
| Reactant | Base/Solvent | Temperature (°C) | Reaction Time (h) | Product | Expected Yield (%) |
| 4-Oxopentanal | NaOH / H₂O, Heat | 80-100 | 1-2 | 3-Methylcyclopent-2-en-1-one | 80-90 |
| This compound | NaOH / H₂O, Heat | 80-100 | 2-4 | 3,4-Dimethylcyclopent-2-en-1-one | 70-85 (Predicted) |
Note: The slightly lower predicted yield for this compound is based on potential competing intermolecular reactions, although the intramolecular pathway to a five-membered ring is generally favored.[7]
Experimental Protocols
Synthesis of 3-Methylcyclopent-2-en-1-one from 4-Oxopentanal
-
Materials: 4-Oxopentanal, Sodium Hydroxide (B78521), Water, Diethyl Ether, Brine, Anhydrous Magnesium Sulfate.
-
Procedure:
-
Prepare a 5% aqueous solution of sodium hydroxide.
-
Add 4-oxopentanal (1.0 g, 10 mmol) to the sodium hydroxide solution (20 mL) at room temperature with vigorous stirring.
-
Heat the mixture to 90°C for 1.5 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product by distillation.
-
Proposed Synthesis of 3,4-Dimethylcyclopent-2-en-1-one from this compound
-
Materials: this compound, Sodium Hydroxide, Water, Diethyl Ether, Brine, Anhydrous Magnesium Sulfate.
-
Procedure:
-
Prepare a 5% aqueous solution of sodium hydroxide.
-
Add this compound (1.14 g, 10 mmol) to the sodium hydroxide solution (25 mL) at room temperature with vigorous stirring.
-
Heat the mixture to 90°C for 3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
Experimental Workflow Diagram
Caption: Generalized workflow for intramolecular aldol condensation.
Conclusion
The introduction of a methyl group at the 2-position of 4-oxopentanal is predicted to subtly modulate its reactivity. In the Paal-Knorr synthesis, this may lead to slightly slower reaction rates and potentially lower yields due to steric hindrance. For intramolecular aldol condensations, the formation of the five-membered ring is still expected to be the major pathway, with minimal impact on the overall efficiency. The provided protocols and comparative data serve as a valuable resource for researchers designing synthetic routes involving these important 1,4-dicarbonyl compounds. Further experimental validation of the predicted reactivity of this compound is encouraged to fully elucidate its synthetic utility.
References
- 1. Buy this compound | 23260-39-1 [smolecule.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Solved 2,2-dimethyl-4-oxopentanal undergoes intramolecular | Chegg.com [chegg.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of In-Silico and Experimental Data for 2-Methyl-4-oxopentanal
For Immediate Release
This guide provides a comprehensive comparison of the computationally predicted (in-silico) and experimentally determined properties of 2-Methyl-4-oxopentanal. Designed for researchers, scientists, and drug development professionals, this document summarizes key physicochemical characteristics, potential biological effects, and relevant experimental methodologies. While extensive in-silico data is available for this compound, a notable scarcity of published experimental data exists for this specific compound.
Physicochemical Properties: A Tale of Two Data Sets
The following table summarizes the available in-silico and the limited experimental data for this compound, highlighting the current gaps in our empirical understanding of this molecule.
| Property | In-Silico / Predicted Value | Experimental Value |
| Molecular Formula | C₆H₁₀O₂ | Not Applicable |
| Molecular Weight | 114.14 g/mol [1][2][3] | Not Available |
| Exact Mass | 114.068079557 Da[1] | Not Available |
| Boiling Point | Not Available | Not Available |
| Melting Point | Not Available | Not Available |
| Topological Polar Surface Area (TPSA) | 34.1 Ų[1] | Not Available |
| LogP (Octanol-Water Partition Coefficient) | -0.1[1] | Not Available |
| Hydrogen Bond Donor Count | 0[3] | Not Applicable |
| Hydrogen Bond Acceptor Count | 2[3] | Not Applicable |
| Rotatable Bond Count | 3[3] | Not Applicable |
Experimental Protocols
Due to the lack of specific published experimental protocols for this compound, this section provides a representative methodology for the synthesis of a structurally similar 1,4-dicarbonyl compound, 4-oxopentanal (B105764), which can be adapted by researchers.
Synthesis of 4-Oxopentanal (A Representative Protocol)
This protocol describes the synthesis of 4-oxopentanal via the oxidation of a corresponding alcohol. This method can be conceptually adapted for the synthesis of this compound from 2-methyl-1,4-pentanediol.
Materials:
-
2-Methyl-1,4-pentanediol (precursor)
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (B109758) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) (for chromatography)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A solution of 2-methyl-1,4-pentanediol in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidation: A solution or slurry of the oxidizing agent (e.g., PCC) in dichloromethane is added portion-wise or via a dropping funnel to the alcohol solution at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts and other solid byproducts. The filtrate is collected and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Note: The specific reaction conditions, including stoichiometry, temperature, and reaction time, would require optimization for the synthesis of this compound.
Biological Activity and Signaling Pathways: An Extrapolated View
Short-chain aldehydes are known to be reactive electrophiles that can interact with various biological nucleophiles, including proteins and DNA.[4] This reactivity can lead to cellular damage and has been implicated in various pathological conditions.[5] The aldehyde functional group can form Schiff bases with amine groups on proteins, while both the aldehyde and ketone moieties can be targets for enzymatic reduction or oxidation.
The general mechanism of aldehyde-induced cellular toxicity often involves the formation of adducts with cellular macromolecules, leading to impaired function.[6] This can trigger cellular stress responses and, in some cases, lead to apoptosis. Aldehyde dehydrogenases (ALDHs) are a family of enzymes responsible for the detoxification of aldehydes by oxidizing them to less reactive carboxylic acids.[7]
Visualizing Chemical and Biological Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for a typical chemical synthesis.
Caption: A simplified diagram illustrating how aliphatic aldehydes can lead to cellular damage.
References
- 1. This compound | C6H10O2 | CID 13699909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 23260-39-1 [smolecule.com]
- 3. (2R)-2-methyl-4-oxopentanal | C6H10O2 | CID 45085050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 6. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of 2-Methyl-4-oxopentanal Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 2-Methyl-4-oxopentanal analogs, focusing on their activity as inhibitors of N-acylethanolamine acid amidase (NAAA), a key enzyme implicated in inflammatory processes. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.
Introduction to this compound Analogs and NAAA Inhibition
This compound is a carbonyl-containing compound with a structure amenable to chemical modification for the exploration of biological activity. Analogs of the structurally related 2-methyl-4-oxo-3-oxetanylcarbamic acid esters have emerged as potent inhibitors of N-acylethanolamine acid amidase (NAAA). NAAA is a lysosomal cysteine hydrolase responsible for the degradation of fatty acid ethanolamides (FAEs) like palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), which are endogenous anti-inflammatory and analgesic lipid signaling molecules. Inhibition of NAAA increases the levels of these FAEs, thereby reducing inflammation and pain. This makes NAAA an attractive therapeutic target for inflammatory disorders.
Comparative Efficacy of this compound Analogs as NAAA Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of 2-methyl-4-oxo-3-oxetanylcarbamic acid ester analogs against NAAA. The data highlights the structure-activity relationship (SAR), demonstrating how modifications to the carbamate (B1207046) side chain influence inhibitory potency.
Table 1: NAAA Inhibitory Activity of 2-Methyl-4-oxo-3-oxetanylcarbamic Acid Ester Analogs [1][2]
| Compound ID | R Group (Side Chain) | IC50 (nM) vs. Human NAAA | IC50 (nM) vs. Rat NAAA |
| ARN077 | 5-phenylpentyl | - | 50 |
| 14q | (4-phenylphenyl)methyl | 7 | 7 |
| (S)-OOPP | Phenylpropionamide | 420 | - |
| Analog A | Biphenyl-4-carboxamide | 115 | - |
| Analog B | N-[(S)-2-oxoazetidin-3-yl]nonanamide | 340 | - |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency.
Experimental Protocols
N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay
The inhibitory potency of the this compound analogs against NAAA was determined using a fluorescence-based enzymatic assay.
1. Enzyme and Substrate Preparation:
-
Recombinant human or rat NAAA was expressed and purified from a suitable expression system (e.g., HEK293 cells).
-
A fluorogenic substrate, such as an N-acylethanolamine derivative linked to a fluorescent reporter group, was used.
2. Assay Procedure:
-
The assay was performed in a 96-well plate format.
-
Analogs were dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
The enzyme was pre-incubated with the test compounds for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) in an appropriate assay buffer.
-
The enzymatic reaction was initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity was measured over time using a microplate reader at appropriate excitation and emission wavelengths.
3. Data Analysis:
-
The rate of the enzymatic reaction was calculated from the linear phase of the fluorescence signal increase.
-
The percentage of inhibition for each compound concentration was determined relative to a control containing no inhibitor.
-
IC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NAAA signaling pathway and the general workflow for evaluating the inhibitory activity of the analogs.
Caption: NAAA signaling pathway and the inhibitory action of this compound analogs.
Caption: Experimental workflow for determining the NAAA inhibitory activity of analogs.
Other Potential Biological Activities
While the primary focus of this guide is on NAAA inhibition, it is important to note that aldehydes as a chemical class can exhibit other biological activities, including cytotoxicity and antimicrobial effects.
Cytotoxicity Assessment (General Protocol)
A common method to assess the cytotoxic potential of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture:
-
A suitable cancer cell line (e.g., HeLa, A549) is cultured in appropriate media and conditions.
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
2. Compound Treatment:
-
Analogs are dissolved and serially diluted.
-
The cell culture medium is replaced with medium containing the test compounds at various concentrations.
-
Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
MTT reagent is added to each well and incubated to allow for its reduction to formazan (B1609692) by viable cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
4. Data Analysis:
-
Cell viability is calculated as a percentage relative to untreated control cells.
-
IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
Antimicrobial Activity Assessment (General Protocol)
The antimicrobial activity of compounds can be evaluated by determining the Minimum Inhibitory Concentration (MIC).
1. Microbial Culture:
-
Bacterial or fungal strains are cultured in appropriate broth media.
2. Broth Microdilution Method:
-
The test compounds are serially diluted in a 96-well plate containing microbial growth medium.
-
A standardized inoculum of the microorganism is added to each well.
-
The plate is incubated under conditions suitable for microbial growth.
3. MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on available research. Further independent research and validation are recommended.
References
Spectroscopic Comparison of 2-Methyl-4-oxopentanal Isomers: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of the keto and enol tautomers of 2-Methyl-4-oxopentanal. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key spectroscopic data, outlines experimental protocols for isomer analysis, and visualizes the analytical workflow. Due to the limited availability of direct experimental spectra for this compound and its enol form, this guide presents a predicted dataset based on established spectroscopic principles and data from analogous compounds.
Isomeric Forms of this compound
This compound exists in equilibrium between its keto form and its enol tautomer, 4-hydroxy-2-methylpent-3-enal. The keto form contains an aldehyde and a ketone functional group, while the enol form possesses a hydroxyl group and an aldehyde. The equilibrium between these two forms can be influenced by factors such as solvent polarity and temperature.
Comparative Spectroscopic Data
The following table summarizes the predicted quantitative spectroscopic data for the keto and enol isomers of this compound. This data is essential for the identification and characterization of each tautomer in a sample mixture.
| Spectroscopic Technique | Keto Isomer (this compound) | Enol Isomer (4-hydroxy-2-methylpent-3-enal) |
| ¹H NMR | δ ~9.6 ppm (s, 1H, -CHO) δ ~2.7 ppm (m, 1H, -CH(CH₃)-) δ ~2.5 ppm (d, 2H, -CH₂-) δ ~2.2 ppm (s, 3H, -C(O)CH₃) δ ~1.1 ppm (d, 3H, -CH(CH₃)-) | δ ~9.4 ppm (s, 1H, -CHO) δ ~5.5 ppm (d, 1H, =CH-) δ ~4.5 ppm (br s, 1H, -OH) δ ~2.4 ppm (m, 1H, -CH(CH₃)-) δ ~1.8 ppm (s, 3H, =C(OH)CH₃) δ ~1.0 ppm (d, 3H, -CH(CH₃)-) |
| ¹³C NMR | δ ~208 ppm (C=O, ketone) δ ~202 ppm (C=O, aldehyde) δ ~51 ppm (-CH₂-) δ ~45 ppm (-CH(CH₃)-) δ ~30 ppm (-C(O)CH₃) δ ~15 ppm (-CH(CH₃)-) | δ ~200 ppm (C=O, aldehyde) δ ~155 ppm (=C(OH)-) δ ~100 ppm (=CH-) δ ~40 ppm (-CH(CH₃)-) δ ~20 ppm (=C(OH)CH₃) δ ~18 ppm (-CH(CH₃)-) |
| IR Spectroscopy | ~2970 cm⁻¹ (C-H stretch, alkyl) ~2820, 2720 cm⁻¹ (C-H stretch, aldehyde) ~1725 cm⁻¹ (C=O stretch, aldehyde) ~1715 cm⁻¹ (C=O stretch, ketone) | ~3400 cm⁻¹ (O-H stretch, broad) ~2960 cm⁻¹ (C-H stretch, alkyl) ~2810, 2710 cm⁻¹ (C-H stretch, aldehyde) ~1680 cm⁻¹ (C=O stretch, aldehyde, conjugated) ~1640 cm⁻¹ (C=C stretch) |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 114 Major Fragments: m/z = 99, 71, 57, 43 | Molecular Ion (M⁺): m/z = 114 Major Fragments: m/z = 99, 96, 81, 69 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized for the analysis of keto-enol tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and quantify the keto and enol tautomers in a sample.
Instrumentation: 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the characteristic proton signals for each tautomer.
-
Acquire a ¹³C NMR spectrum to observe the distinct chemical shifts of the carbonyl and enolic carbons.
-
Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to confirm proton-proton and proton-carbon correlations, respectively.
Data Analysis:
-
Integrate the signals corresponding to unique protons of the keto and enol forms in the ¹H NMR spectrum.
-
The relative ratio of the tautomers can be calculated from the ratio of the integrated areas of their respective signals.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups of the keto and enol forms.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disc.
-
Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) to obtain a solution spectrum.
Data Acquisition:
-
Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
A background spectrum of the solvent or air should be recorded and subtracted from the sample spectrum.
Data Analysis:
-
Identify the characteristic absorption bands for the C=O (keto and aldehyde), O-H (enol), and C=C (enol) stretching vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the isomers.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a standalone mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).
Sample Preparation:
-
For GC-MS analysis, dilute the sample in a volatile solvent (e.g., dichloromethane, hexane).
-
For direct infusion, dissolve the sample in a suitable solvent and introduce it into the ion source.
Data Acquisition:
-
Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound (114 g/mol for C₆H₁₀O₂).[1][2]
-
Analyze the fragmentation pattern to deduce the structure of the parent molecule. Common fragmentations for aldehydes and ketones include α-cleavage and McLafferty rearrangement.[3]
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic comparison of the keto-enol tautomers of this compound.
Caption: A general workflow for the spectroscopic analysis and comparison of tautomers.
References
- 1. This compound | C6H10O2 | CID 13699909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-2-methyl-4-oxopentanal | C6H10O2 | CID 45085050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mass spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO fragmentation pattern of m/z m/e ions for analysis and identification of isobutyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Safety Operating Guide
Safe Disposal of 2-Methyl-4-oxopentanal: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 2-Methyl-4-oxopentanal, ensuring operational safety and regulatory compliance for researchers and drug development professionals.
This compound is a chemical compound that requires careful management in a laboratory setting due to its potential hazards. Adherence to proper disposal protocols is critical not only for the safety of laboratory personnel but also for the protection of the environment. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, grounded in established safety practices for hazardous chemical waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). All handling of this substance should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Hazard Summary:
Based on available safety data for similar compounds and general aldehyde chemistry, this compound should be handled as a hazardous substance. The following table summarizes its key characteristics and potential hazards.
| Property | Value |
| Chemical Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol [1][2] |
| Physical State | Liquid (presumed) |
| Boiling Point | Data not available |
| Density | Data not available |
| GHS Hazard Statements | Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Suspected of causing genetic defects (H341), Harmful to aquatic life (H402).[3] |
| LD50 (Oral) | Data not available |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene.
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Spill Management Protocol
In the event of a spill, immediate and proper response is crucial to mitigate exposure and contamination.
Procedure for Small Spills:
-
Evacuate and Isolate: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.
-
Absorb: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical sorbent, to contain and soak up the spill.
-
Collect: Carefully scoop the absorbent material into a designated, sealable, and properly labeled hazardous waste container. Use non-sparking tools for this purpose.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.
-
Report: Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department about the spill.
Disposal Procedures for this compound Waste
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be poured down the drain or disposed of in regular trash.[4]
Step-by-Step Disposal Workflow:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated materials from experiments and spill clean-ups, in a dedicated, chemically compatible, and sealable container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[5]
-
-
Labeling:
-
Clearly and accurately label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," the concentration, and the date of accumulation.[4]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area. This area should be away from incompatible materials, heat, and sources of ignition.[4]
-
-
Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
In-Laboratory Chemical Treatment (for trained personnel only)
For certain waste streams, particularly dilute aqueous solutions, in-laboratory chemical neutralization may be considered to reduce the reactivity of the aldehyde before final disposal. These procedures should only be performed by trained personnel with the explicit approval of the institution's EHS department and in strict accordance with all applicable regulations.[4]
Experimental Protocol: Oxidation with Potassium Permanganate (B83412)
This method, while not specifically validated for this compound, is a general procedure for the oxidation of aldehydes to less volatile and generally less hazardous carboxylic acids.[5] A small-scale trial is highly recommended before treating larger quantities.
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Water
-
Stir plate and stir bar
-
Round-bottom flask
-
pH paper or meter
Procedure:
-
In a certified chemical fume hood, place the this compound waste in a round-bottom flask equipped with a stir bar.
-
While stirring, slowly add a solution of potassium permanganate. The molar ratio of aldehyde to permanganate should be approximately 3:2.
-
Continue stirring the mixture at room temperature. The reaction may be exothermic, and cooling may be necessary.
-
Stir until the characteristic purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Test the pH of the resulting solution and neutralize if necessary with a dilute acid or base.
-
The final mixture, containing the carboxylate salt and manganese dioxide precipitate, must be collected and disposed of as hazardous waste.[5]
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.
References
Personal protective equipment for handling 2-Methyl-4-oxopentanal
Essential Safety and Handling Guide for 2-Methyl-4-oxopentanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a chemical intermediate with applications in organic synthesis. Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, and inhalation of vapors. The following personal protective equipment (PPE) is required:
-
Hand Protection: Due to the presence of a ketone functional group, standard nitrile gloves may offer limited protection, especially for prolonged contact. Butyl rubber or laminate gloves are recommended for extended handling. For incidental contact, double-gloving with nitrile gloves may be acceptable, with immediate replacement upon any sign of contamination.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where splashing is a significant risk.
-
Skin and Body Protection: A standard laboratory coat is required. For operations with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Chemical Resistance of Glove Materials
The selection of appropriate gloves is critical when handling this compound. The following table summarizes the general chemical resistance of common glove materials to ketones and aldehydes, the functional groups present in this compound.
| Glove Material | Chemical Class Resistance (Ketones & Aldehydes) | Breakthrough Time (General) | Recommendations |
| Nitrile | Poor to Fair | < 15 minutes | Suitable for incidental splash protection only. Gloves should be changed immediately upon contact. |
| Neoprene | Fair to Good | 15 - 30 minutes | Offers moderate protection for short-duration tasks. |
| Butyl Rubber | Excellent | > 480 minutes | Recommended for prolonged handling and immersion. Provides superior resistance to ketones and aldehydes.[1][2] |
| Laminate | Excellent | > 480 minutes | Recommended as a highly resistant option, often used as an outer layer over a more dexterous glove. |
| Natural Rubber (Latex) | Poor | < 5 minutes | Not recommended for handling this compound. |
| Polyvinyl Chloride (PVC) | Poor | < 5 minutes | Not recommended for handling this compound. |
Note: Breakthrough times are general indicators and can vary based on glove thickness, specific formulation, and temperature. Always consult the manufacturer's specific chemical resistance data.
Respiratory Protection Plan
Given the potential for inhalation toxicity associated with aldehydes, a robust respiratory protection plan is crucial.[3][4][5][6][7] The appropriate level of respiratory protection depends on the operational context and potential for airborne concentrations.
| Operational Scenario | Required Respiratory Protection | Assigned Protection Factor (APF) |
| Low Volume/Short Duration in a Chemical Fume Hood | No respirator required if work is consistently within the fume hood's capture zone. | N/A |
| Benchtop Operations (Outside of a Fume Hood) | Half-mask air-purifying respirator with organic vapor cartridges. | 10 |
| High Volume/Potential for Splashing or Aerosolization | Full-facepiece air-purifying respirator with organic vapor cartridges. This also provides eye and face protection. | 50 |
| Emergency Situations (e.g., Large Spills) | Self-contained breathing apparatus (SCBA) with a full facepiece operated in a positive-pressure mode. | 10,000 |
Always ensure that respirators are properly fitted and that users have received appropriate training.[8][9]
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
Spill Management:
-
Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. Alert your institution's environmental health and safety (EHS) department.
Disposal:
-
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of down the drain.[10]
Visualized Workflows
The following diagrams illustrate the decision-making process for selecting appropriate PPE and for the proper disposal of this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. esafetysupplies.com [esafetysupplies.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute cardiopulmonary toxicity of inhaled aldehydes: role of TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Health Effects of Aldehydes and Alcohols in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. osha.gov [osha.gov]
- 9. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
